molecular formula C7H3F2NO4 B8028266 2,2-difluoro-4-nitro-2H-1,3-benzodioxole

2,2-difluoro-4-nitro-2H-1,3-benzodioxole

Cat. No.: B8028266
M. Wt: 203.10 g/mol
InChI Key: HEOPSYMOYVGPSB-UHFFFAOYSA-N
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Description

2,2-difluoro-4-nitro-2H-1,3-benzodioxole is a useful research compound. Its molecular formula is C7H3F2NO4 and its molecular weight is 203.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-difluoro-4-nitro-2H-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-difluoro-4-nitro-2H-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-4-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-7(9)13-5-3-1-2-4(10(11)12)6(5)14-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOPSYMOYVGPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2,2-Difluoro-4-nitro-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole (CAS 148928-60-3), a critical fluorinated building block in medicinal chemistry.

CAS Registry Number: 148928-60-3 Formula: C₇H₃F₂NO₄ Molecular Weight: 203.10 g/mol Synonyms: 4-Nitro-2,2-difluorobenzodioxole; 2,2-Difluoro-4-nitro-1,3-benzodioxole

Executive Summary

2,2-difluoro-4-nitro-2H-1,3-benzodioxole is a specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents. Its core structure—a benzodioxole ring functionalized with a gem-difluoro group and a nitro moiety—serves as a "privileged scaffold" in drug discovery.

The presence of the gem-difluoro (


) bridge  is metabolically robust, preventing the formation of toxic catechol metabolites often associated with non-fluorinated benzodioxoles (which are susceptible to cytochrome P450 oxidation). The 4-nitro group  provides a reactive handle for reduction to the corresponding aniline (4-amino-2,2-difluoro-1,3-benzodioxole), a key pharmacophore in cystic fibrosis therapeutics (e.g., Lumacaftor) and next-generation kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound features a benzene ring fused to a 2,2-difluoro-1,3-dioxole ring.[1] The nitro group is positioned at C4 (ortho to the bridgehead oxygen), creating a sterically crowded environment that influences its reactivity and synthesis.

Structural Analysis
  • Lipophilicity: The fluorine atoms significantly increase lipophilicity (

    
    ) compared to the non-fluorinated parent, improving membrane permeability in downstream drugs.
    
  • Electronic Effects: The

    
     group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution and lowering the pKa of the corresponding aniline derivative.
    
  • Metabolic Stability: The C-F bonds (

    
    ) block metabolic opening of the dioxole ring, a common clearance pathway for standard benzodioxoles.
    
Key Properties Table
PropertyValue / Description
Appearance Pale yellow to tan solid (low melting) or viscous oil
Boiling Point ~240–250 °C (Estimated at 760 mmHg)
Density ~1.5 g/cm³ (Predicted)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Reactivity Susceptible to nucleophilic aromatic substitution; Nitro group reducible to amine

Synthetic Pathways[6]

Synthesis of the 4-nitro isomer is challenging due to the directing effects of the benzodioxole ring. Direct nitration of 2,2-difluoro-1,3-benzodioxole typically favors the 5-position (para to oxygen). Therefore, regioselective routes are preferred for high-purity applications.

Method A: Cyclization of 3-Nitrocatechol (Regioselective "Gold Standard")

This method guarantees the position of the nitro group by installing it before the dioxole ring formation.

  • Starting Material: 3-Nitrocatechol (1,2-dihydroxy-3-nitrobenzene).

  • Reagents: Dibromodifluoromethane (

    
    ) or Sodium chlorodifluoroacetate.
    
  • Base/Solvent: Potassium carbonate (

    
    ) in DMF or NMP.
    
  • Mechanism: Double nucleophilic substitution. The phenoxide ions displace the halogens on the difluorocarbene source.

  • Outcome: Exclusive formation of the 4-nitro isomer.

Method B: Direct Nitration (Requires Separation)

Used when starting from the bulk commodity chemical 2,2-difluoro-1,3-benzodioxole.

  • Reagents: Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ).
  • Conditions: Low temperature (

    
    ) to minimize dinitration.
    
  • Regiochemistry: Yields a mixture of 5-nitro (major, ~80%) and 4-nitro (minor, ~20%).

  • Purification: Requires fractional crystallization or silica gel chromatography to isolate the 4-nitro isomer.

Technical Workflow & Signaling

The following diagram illustrates the synthesis logic and downstream application of the core nucleus.

SynthesisWorkflow cluster_0 Critical Transformation Catechol Catechol (Starting Material) NitroCatechol 3-Nitrocatechol (Regio-defined Precursor) Catechol->NitroCatechol Nitration (Regioselective) Target 2,2-Difluoro-4-nitro- 1,3-benzodioxole (CAS 148928-60-3) NitroCatechol->Target Cyclization (+ CF2 Source) DifluoroSource CF2 Source (CBr2F2 / ClCF2CO2Na) DifluoroSource->Target Amine 4-Amino-2,2-difluoro- 1,3-benzodioxole (Active Intermediate) Target->Amine Reduction (H2/Pd-C or Fe/HCl) Drug Pharma Active (e.g., Lumacaftor) Amine->Drug Coupling (Amide formation)

Figure 1: Synthetic workflow from raw materials to pharmaceutical active ingredients, highlighting the critical cyclization step.

Applications in Drug Development[7]

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

The reduction product, 4-amino-2,2-difluoro-1,3-benzodioxole , is the amine coupling partner for Lumacaftor (VX-809).

  • Mechanism: The fluorinated benzodioxole moiety binds to a hydrophobic pocket on the CFTR protein, aiding in the folding and trafficking of the mutant protein to the cell surface.

  • Role of Fluorine: Prevents oxidative degradation of the benzodioxole ring, significantly extending the drug's half-life in vivo.

Kinase Inhibitors

The scaffold is explored in oncology for designing inhibitors of specific kinases (e.g., VEGFR, EGFR) where the 4-position substitution mimics the steric bulk of naturally occurring ligands while providing superior metabolic stability.

Experimental Protocol: Reduction to Aniline

Note: This protocol describes the conversion of the 4-nitro core (CAS 148928-60-3) to the commercially relevant amine.

Objective: Selective reduction of the nitro group without defluorination.

  • Setup: Charge a hydrogenation vessel with 2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 eq) and Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Note: Avoid PtO2 if defluorination is observed.

  • Reaction: Pressurize with Hydrogen gas (

    
    ) to 3 bar (45 psi). Stir vigorously at Room Temperature for 4–6 hours.
    
  • Monitoring: Monitor by HPLC for disappearance of the nitro peak.

  • Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.

  • Yield: Typically >95%. Product is a white to off-white solid.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled. Nitroaromatics can cause methemoglobinemia.

    • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which may attack the difluoro-dioxole ring at high temperatures).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. (2025).[2][3] Compound Summary: 2,2-Difluoro-1,3-benzodioxole.[2][3][4][1][5] National Library of Medicine. [Link]

  • Google Patents. (2021).
  • Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein J. Org. Chem. [Link]

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2,2-Difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Pharmacophore

2,2-Difluoro-4-nitro-1,3-benzodioxole represents a specialized fluorinated scaffold in medicinal chemistry, distinct from its more common isomer, the 5-nitro derivative. This compound combines the lipophilic, metabolic-blocking properties of the 2,2-difluoro-1,3-benzodioxole (


-BDO)  motif with a nitro group positioned ortho to the dioxole oxygen (position 4).

This specific regiochemistry creates a unique electronic and steric environment. Unlike the 5-nitro isomer, where the nitro group is relatively unhindered, the 4-nitro group in this molecule exerts significant steric pressure on the adjacent difluorodioxy ring, influencing the conformation of subsequent derivatives (e.g., anilines). This makes it a high-value intermediate for designing conformationally restricted kinase inhibitors and agrochemicals where "ortho-effect" selectivity is required.

Key Structural Features[1][2]
  • 
     Bridge:  Acts as a bioisostere for a carbonyl or methylene group but with significantly higher metabolic stability against cytochrome P450 oxidation compared to the non-fluorinated benzodioxole.
    
  • 4-Nitro Handle: Provides a gateway to 4-amino-2,2-difluoro-1,3-benzodioxole, a critical aniline precursor. The proximity to the ether oxygen allows for unique hydrogen-bonding intramolecular networks in drug targets.

  • Electronic Deficit: The cumulative electron-withdrawing nature of the

    
     group and the nitro group renders the benzene ring highly deactivated toward further electrophilic substitution, but highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) if a leaving group were present.

Physicochemical Profile

The following data aggregates predicted and experimental values for the target 4-nitro isomer, contrasting it with the parent scaffold.

PropertyValue / DescriptionSignificance
IUPAC Name 4-nitro-2,2-difluoro-1,3-benzodioxoleUnambiguous identification
Molecular Formula

Core stoichiometry
Molecular Weight 203.10 g/mol Fragment-based drug design suitability
CAS Number Not widely commercialized (See Note 1)Often synthesized de novo due to rarity
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity; good membrane permeability
H-Bond Donors 0Lipophilic core
H-Bond Acceptors 4 (2 Oxygens, 2 from Nitro)Interaction points for protein binding
Rotatable Bonds 1 (Nitro group rotation)Low entropic penalty upon binding

(Note 1: While the 5-nitro isomer [CAS 1645-96-1] is a commodity chemical, the 4-nitro isomer is typically a custom-synthesized intermediate, often misidentified in databases. Verification via NMR is essential.)

Synthetic Methodology: The "Regio-Fidelity" Protocol

A critical error in standard practice is attempting to synthesize the 4-nitro isomer via direct nitration of 2,2-difluoro-1,3-benzodioxole.

  • The Problem: Direct nitration is dominated by electronic directing effects that favor the 5-position (para to the oxygen). This yields a mixture typically >90% 5-nitro and <10% 4-nitro, making isolation difficult.

  • The Solution: The "Self-Validating" protocol utilizes a De Novo Ring Construction strategy. By starting with 3-nitrocatechol , the nitro group's position is fixed relative to the hydroxyls before the ring is formed, guaranteeing 100% regiochemical fidelity for the 4-isomer.

Protocol: Difluoromethylenation of 3-Nitrocatechol

Reagents:

  • Precursor: 3-Nitrocatechol (CAS 10272-07-8)

  • Reagent: Dibromodifluoromethane (

    
    ) or Sodium chlorodifluoroacetate (as carbene source)
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vessel with 3-nitrocatechol (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.5 eq) carefully. The mixture will turn deep red/orange due to phenoxide formation. Stir at RT for 30 mins.
    
  • Difluorination:

    • Method A (Pressure Tube): Add

      
       (1.5 eq). Seal the vessel. Heat to 80-100°C for 12-24 hours.
      
    • Method B (Open Flask): Use Sodium chlorodifluoroacetate (2.5 eq) added portion-wise at 100°C to generate

      
       carbene in situ.
      
  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a pale yellow solid or oil.

Mechanistic Pathway Visualization[3]

SynthesisPath Substrate 3-Nitrocatechol (Fixed Regiochemistry) Intermediate Dianion Intermediate Substrate->Intermediate Base (K2CO3) Reagent CF2 Source (CF2Br2 or ClCF2COONa) Reagent->Intermediate Electrophilic Attack Product 2,2-difluoro-4-nitro- 1,3-benzodioxole Intermediate->Product Cyclization (100% Regio-retention) Byproduct 5-Nitro Isomer (AVOIDED) DirectNitration Direct Nitration of 2,2-difluoro-1,3-benzodioxole DirectNitration->Product Minor Product (<10%) DirectNitration->Byproduct Major Product (>90%)

Figure 1: Synthetic logic comparing the high-fidelity catechol route (top) versus the low-yield direct nitration route (bottom).

Reactivity & Functionalization

Once synthesized, 2,2-difluoro-4-nitro-1,3-benzodioxole serves as a versatile "warhead" precursor. The primary transformation is the reduction to the aniline, which unlocks the scaffold for amide coupling or heterocycle formation.

A. Reduction to Aniline

The 4-amino derivative is sensitive to oxidation.

  • Preferred Method: Hydrogenation (

    
    , Pd/C) in MeOH/EtOAc.
    
  • Alternative (Chemoselective): Iron powder (

    
    ) in 
    
    
    
    (Bechamp reduction). This preserves halogens if present elsewhere.
B. Sandmeyer & SNAr Potential

The resulting aniline can be converted to a diazonium salt, allowing the introduction of halides (Cl, Br, I) or nitriles (CN) at the 4-position. This is vital for creating 4-halo-2,2-difluoro-1,3-benzodioxoles, which are precursors for Suzuki couplings.

Functionalization Workflow

Reactivity Core 2,2-difluoro-4-nitro- 1,3-benzodioxole Aniline 4-Amino-2,2-difluoro- 1,3-benzodioxole Core->Aniline Reduction (H2/Pd or Fe/NH4Cl) Amide Amide Derivatives (Kinase Inhibitors) Aniline->Amide Acylation (RCOCl) Halo 4-Halo Derivatives (Suzuki Coupling Partners) Aniline->Halo Sandmeyer Rxn (NaNO2 / CuX)

Figure 2: Divergent synthesis from the nitro core to high-value medicinal chemistry building blocks.

Applications in Drug Discovery[1]

Bioisosterism & Metabolic Stability

The 2,2-difluoro-1,3-benzodioxole unit is a bioisostere of the methylenedioxy group (found in natural products like piperine or drugs like tadalafil).

  • Metabolic Blockade: The C-H bonds of a standard methylenedioxy group are susceptible to metabolic oxidation to a catechol. Replacing H with F (

    
    ) blocks this pathway, extending half-life (
    
    
    
    ).
  • Lipophilicity Modulation: The

    
     group increases LogP compared to the non-fluorinated analog, improving blood-brain barrier (BBB) penetration in CNS targets.
    
Case Study: Kinase Inhibition

In kinase inhibitor design, the 4-position substituent is often used to induce a "twist" in the molecule relative to the hinge-binding motif. The steric bulk of the 4-nitro (or its derivatives) forces the benzene ring out of planarity with attached amides, potentially improving selectivity for specific kinase pockets (e.g., Type II inhibitors).

References

  • ChemicalBook. 2,2-Difluoro-1,3-benzodioxole Properties and Applications. (General scaffold properties).

  • Sigma-Aldrich. Product Specification: 2,2-Difluoro-5-nitro-1,3-benzodioxole. (Demonstrating the commercial availability of the 5-isomer vs the 4-isomer).

  • PubChem. Compound Summary: 4-Nitrocatechol. (The required precursor for regioselective synthesis).

  • ResearchGate. Mechanism and regioselectivity of electrophilic aromatic nitration. (Theoretical basis for the difficulty of direct nitration).

  • BenchChem. Synthesis from Catechol Derivatives and Geminal Difluorinating Agents. (General protocol for dioxole ring formation).

Foreword: The Strategic Importance of Isomeric Purity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 4-Nitro- and 5-Nitro-2,2-difluorobenzodioxole for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the precise positioning of functional groups on a molecular scaffold is not a trivial detail; it is a fundamental determinant of biological activity, metabolic stability, and overall druggability. The 2,2-difluorobenzodioxole core, a bioisostere for the catechol moiety, offers improved metabolic stability and pharmacokinetic properties. When further functionalized with a nitro group—a versatile synthetic handle and a potential pharmacophore—the resulting regioisomers, 4-nitro- and 5-nitro-2,2-difluorobenzodioxole, present distinct opportunities and challenges in drug design.

This guide provides an in-depth technical analysis of these two isomers. It moves beyond a simple cataloging of properties to explain the underlying chemical principles that govern their differential behavior. For the researcher engaged in the synthesis of novel chemical entities or the drug development professional optimizing a lead candidate, a thorough understanding of these isomeric differences is paramount for rational design and efficient discovery workflows.

Structural and Electronic Landscape: A Tale of Two Isomers

The core difference between 4-nitro- and 5-nitro-2,2-difluorobenzodioxole lies in the position of the electron-withdrawing nitro group on the aromatic ring. This seemingly minor structural alteration has profound implications for the electronic distribution within the molecule, which in turn dictates its physical properties, reactivity, and spectroscopic signature.

G cluster_0 4-Nitro-2,2-difluorobenzodioxole cluster_1 5-Nitro-2,2-difluorobenzodioxole 4-nitro 5-nitro

Caption: Chemical structures of 4-nitro- and 5-nitro-2,2-difluorobenzodioxole.

In 4-nitro-2,2-difluorobenzodioxole , the nitro group is positioned ortho to one of the dioxole oxygen atoms and meta to the other. This proximity to one of the electron-donating oxygen atoms leads to a significant inductive and mesomeric electron withdrawal, creating a highly polarized aromatic system.

Conversely, in 5-nitro-2,2-difluorobenzodioxole , the nitro group is para to one dioxole oxygen and meta to the other. This para-relationship allows for a more extended conjugation of the nitro group's electron-withdrawing effect across the aromatic ring.

These electronic distinctions are the foundation for the differing properties and reactivity profiles discussed in the subsequent sections.

Synthesis and Isomeric Control: Navigating the Synthetic Landscape

The synthesis of these isomers typically involves the nitration of the parent 2,2-difluorobenzodioxole. The directing effects of the difluoromethylenedioxy group are paramount in achieving isomeric control. The difluoromethylenedioxy group is generally considered to be ortho, para-directing, albeit weakly deactivating due to the electron-withdrawing nature of the fluorine atoms.

Plausible Synthetic Protocol: Nitration of 2,2-Difluoro-1,3-benzodioxole

A general approach to the synthesis of the nitro-isomers involves the careful nitration of 2,2-difluoro-1,3-benzodioxole. The choice of nitrating agent and reaction conditions will influence the isomeric ratio of the products.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,2-difluoro-1,3-benzodioxole[1] in a suitable solvent, such as glacial acetic acid or sulfuric acid, in a flask equipped with a stirrer and a dropping funnel, maintained at a low temperature (e.g., 0-5 °C) using an ice bath.

  • Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Slow Addition: Add the nitrating mixture dropwise to the solution of 2,2-difluoro-1,3-benzodioxole while maintaining the low temperature and vigorous stirring. The rate of addition should be carefully controlled to prevent a rise in temperature, which could lead to dinitration or side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice to quench the reaction and precipitate the product.

  • Isolation and Purification: The resulting mixture of 4-nitro and 5-nitro isomers can be separated by fractional crystallization or column chromatography.

The nitration of the related 1,3-benzodioxole with nitric acid in glacial acetic acid predominantly yields the 5-nitro isomer[2]. A similar outcome would be anticipated for the 2,2-difluoro analogue, with the 5-nitro isomer being the major product due to steric hindrance from the difluoromethylenedioxy group at the 4-position. Achieving a higher yield of the 4-nitro isomer may require alternative synthetic strategies, such as a directed ortho-metalation approach.

Comparative Physicochemical Properties: A Data-Driven Analysis

While direct, side-by-side experimental data for these specific isomers is not extensively published, we can predict their properties based on established chemical principles and data from analogous compounds.

Property5-Nitro-2,2-difluorobenzodioxole (CAS: 1645-96-1)4-Nitro-2,2-difluorobenzodioxole (Predicted)Rationale for Predicted Differences
Molecular Formula C7H3F2NO4[3][4]C7H3F2NO4Isomers have the same molecular formula.
Molecular Weight 203.10 g/mol [3][4]203.10 g/mol Isomers have the same molecular weight.
Boiling Point 65-66 °C at 2mm Hg[3][4]Likely higher than the 5-nitro isomer.The 4-nitro isomer is expected to have a larger dipole moment due to the proximity of the electron-withdrawing nitro group and the electron-donating dioxole oxygens, leading to stronger intermolecular dipole-dipole interactions.
Melting Point Not readily availableLikely higher than the 5-nitro isomer.A more polar and potentially more symmetrical structure of the 4-nitro isomer could lead to more efficient crystal packing and a higher melting point.
Dipole Moment LowerHigherThe vector sum of the bond dipoles is expected to be greater in the 4-nitro isomer due to the ortho-positioning of the highly polar nitro group relative to the dioxole bridge.
Solubility Soluble in common organic solvents.Expected to have slightly different solubility profiles.The difference in polarity may lead to variations in solubility in solvents of differing polarity.

Spectroscopic Signatures: Deciphering the Isomers

The distinct electronic environments of the 4-nitro and 5-nitro isomers will result in unique spectroscopic fingerprints, particularly in their NMR spectra.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing between the two isomers.

  • 5-Nitro-2,2-difluorobenzodioxole: This isomer will exhibit an AMX spin system for the three aromatic protons. The proton ortho to the nitro group will be the most deshielded (highest chemical shift), followed by the proton para to the nitro group. The proton meta to the nitro group will be the most shielded (lowest chemical shift).

  • 4-Nitro-2,2-difluorobenzodioxole: This isomer will also show a three-proton AMX system. However, the chemical shifts and coupling constants will differ significantly from the 5-nitro isomer due to the different substitution pattern. The proton between the nitro group and the dioxole oxygen will likely be the most deshielded.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds[5][6].

  • Both isomers will show a singlet for the two equivalent fluorine atoms of the -CF₂- group.

  • The chemical shift of this singlet is expected to be different for the two isomers. The more electron-withdrawing environment in the 4-nitro isomer, due to the closer proximity of the nitro group, may cause a downfield shift (higher ppm value) of the fluorine resonance compared to the 5-nitro isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences:

  • The carbon atom attached to the nitro group will be significantly deshielded in both isomers.

  • The chemical shifts of the other aromatic carbons will vary based on their position relative to the nitro group and the difluoromethylenedioxy bridge.

  • The carbon of the -CF₂- group will appear as a triplet due to coupling with the two fluorine atoms. The chemical shift of this carbon will also be sensitive to the isomeric position of the nitro group.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching vibrations, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively) and the C-F bonds of the difluoromethylenedioxy group. Subtle shifts in the positions of these bands may be observed due to the different electronic environments.

Reactivity and Synthetic Utility: A Comparative Analysis

The position of the nitro group critically influences the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution (SNAr), and the reactivity of the nitro group itself.

G cluster_0 Reactivity of 4-Nitro Isomer cluster_1 Reactivity of 5-Nitro Isomer A 4-Nitro-2,2-difluorobenzodioxole B Highly activated towards SNAr at C-5 A->B Nucleophilic attack C Reduction of nitro group to amine A->C e.g., H₂, Pd/C D 5-Nitro-2,2-difluorobenzodioxole E Activated towards SNAr at C-4 and C-6 D->E Nucleophilic attack F Reduction of nitro group to amine D->F e.g., H₂, Pd/C

Caption: Comparative reactivity pathways of the 4-nitro and 5-nitro isomers.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong activating group for SNAr reactions.

  • 4-Nitro-2,2-difluorobenzodioxole: The nitro group at the 4-position strongly activates the proton at the 5-position (para to the nitro group) for nucleophilic attack. This position is also activated by the ortho-dioxole oxygen. This makes the 4-nitro isomer a valuable precursor for introducing a nucleophile at the 5-position.

  • 5-Nitro-2,2-difluorobenzodioxole: The nitro group at the 5-position activates the protons at the 4- and 6-positions (ortho and para to the nitro group, respectively). This allows for the introduction of nucleophiles at two different positions, offering greater synthetic flexibility. The relative reactivity of these two sites will depend on the specific nucleophile and reaction conditions.

Reduction of the Nitro Group

The nitro group in both isomers can be readily reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical compounds. The resulting aminodifluorobenzodioxoles are valuable building blocks.

Experimental Protocol: Reduction of a Nitro-2,2-difluorobenzodioxole

  • Setup: In a hydrogenation vessel, dissolve the nitro-2,2-difluorobenzodioxole isomer in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., 50 psi) while stirring the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude aminobenzodioxole, which can be further purified by crystallization or chromatography.

The electronic differences between the two isomers are unlikely to have a dramatic effect on the feasibility of the reduction, but may slightly alter the reaction kinetics.

Implications for Drug Discovery and Development

The choice between the 4-nitro and 5-nitro isomers as starting materials or scaffolds in a drug discovery program has significant strategic implications.

  • Vectorial Elaboration: The distinct reactivity of the two isomers towards SNAr allows for the "vectorial" elaboration of the molecular scaffold in different directions. This is critical for exploring the structure-activity relationship (SAR) of a compound series. For example, if a key binding interaction is required at the 5-position of the benzodioxole ring, the 4-nitro isomer is the more logical starting material.

  • Pharmacokinetic Properties: The difference in polarity and dipole moment between the two isomers can influence their pharmacokinetic properties, such as solubility, membrane permeability, and plasma protein binding. These differences, while potentially subtle, can be critical in the optimization of a lead compound.

  • Metabolic Stability: The electronic environment around the difluoromethylenedioxy group and the nitro group can affect their susceptibility to metabolic enzymes. While the 2,2-difluoro modification generally enhances metabolic stability compared to the parent methylenedioxy group, the position of the nitro group could influence the regioselectivity of any potential metabolic transformations.

Conclusion: A Guide to Rational Isomer Selection

The 4-nitro- and 5-nitro-2,2-difluorobenzodioxole isomers, while structurally similar, are distinct chemical entities with unique electronic properties, spectroscopic signatures, and reactivity profiles. A comprehensive understanding of these differences is essential for researchers in organic synthesis and medicinal chemistry. The 5-nitro isomer is generally more accessible synthetically and offers two sites for nucleophilic substitution, providing a degree of synthetic flexibility. The 4-nitro isomer, while potentially more challenging to synthesize in high yield, provides a specific and highly activated site for functionalization.

The choice between these two isomers should be a deliberate and informed decision based on the specific goals of the research program. This guide provides the foundational knowledge to make that choice rationally, thereby accelerating the discovery and development of novel chemical entities with therapeutic potential.

References

  • Local Pharma Guide. 2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE | C7H3F2NO4. [Link]

  • U.S. Environmental Protection Agency. 4,5-difluoro-2-nitrophenol Properties. [Link]

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. [Link]

  • ChemSrc. MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]

  • ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... [Link]

  • PubChem. 2,4-Difluoronitrobenzene. [Link]

  • Google Patents.
  • Google Patents.
  • National Institutes of Health. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

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Technical Safety & Handling Guide: 2,2-Difluoro-4-nitro-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2,2-Difluoro-4-nitro-2H-1,3-benzodioxole (CAS: 106876-54-6) is a high-value, electron-deficient fluorinated aromatic intermediate. Unlike its more common isomer (5-nitro), the 4-nitro variant possesses a unique substitution pattern that imposes specific steric and electronic effects, making it a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemical active ingredients.

Operational Warning: As a nitro-aromatic compound fused to a strained dioxole ring, this molecule exhibits significant potential for rapid thermal decomposition. This guide transcends standard Safety Data Sheet (SDS) parameters to provide a researcher-centric protocol for synthesis, handling, and risk mitigation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity of the material. Researchers must verify lot-specific Certificates of Analysis (CoA) as impurities can lower decomposition onset temperatures.

ParameterTechnical Specification
Chemical Name 2,2-Difluoro-4-nitro-1,3-benzodioxole
Common Synonyms 4-Nitro-2,2-difluorobenzodioxole; 1,2-(Difluoromethylenedioxy)-3-nitrobenzene
CAS Number 106876-54-6
Molecular Formula C₇H₃F₂NO₄
Molecular Weight 203.10 g/mol
Physical State Pale yellow to crystalline solid (Standard)
Melting Point Predicted:[1] 60–80 °C (Note: Isomer dependent; 5-nitro melts ~148°C. 4-nitro is typically lower melting due to ortho-effects).
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water.
Partition Coeff. (LogP) ~2.3 (Estimated)

Strategic Hazard Analysis (The "Why" Behind the Safety)

Standard SDSs classify hazards; this section explains the mechanistic risks to enable informed experimental design.

Energetic Instability (Nitro Group Thermodynamics)

The nitro group (-NO₂) is thermodynamically unstable but kinetically stable. However, in the presence of the electron-withdrawing difluorodioxole ring, the bond dissociation energy of the C-NO₂ bond is modulated.

  • Risk: Rapid exothermic decomposition upon heating >150°C.

  • Mechanism: Nitro-to-nitrite rearrangement followed by NO radical release.

  • Control: Never distill this compound to dryness. Use Differential Scanning Calorimetry (DSC) to determine the "Onset of Decomposition" (

    
    ) for every new batch >100g.
    
Isomer-Specific Reactivity (4-Nitro vs. 5-Nitro)

The 4-nitro position is ortho to the ether oxygen of the dioxole ring.

  • Implication: This creates a "crowded" electronic environment. Nucleophilic aromatic substitution (

    
    ) at the nitro position is possible under harsh basic conditions, potentially leading to ring opening or unexpected byproducts.
    
Toxicology & Exposure
  • Acute Toxicity: Like many nitro-aromatics, assume potential for methemoglobinemia (interference with oxygen transport in blood) upon significant exposure.

  • Irritation: High probability of severe eye and skin irritation due to the fluorinated motif.

Synthetic Utility & Mechanism[1][10]

The primary utility of CAS 106876-54-6 is its reduction to the aniline (4-Amino-2,2-difluoro-1,3-benzodioxole, CAS 106876-54-4), a "privileged structure" in medicinal chemistry.

Reduction Workflow (Diagram)

The following diagram illustrates the standard reduction pathway and the critical decision points to avoid side reactions (such as defluorination).

G Start 4-Nitro Precursor (CAS 106876-54-6) MethodA Method A: Catalytic Hydrogenation (H2, Pd/C, MeOH) Start->MethodA Preferred (Clean) MethodB Method B: Chemical Reduction (Fe/NH4Cl or SnCl2) Start->MethodB Alternative (Robust) Risk RISK: Defluorination (Avoid strongly basic conditions) MethodA->Risk If T > 50°C Product 4-Amino Target (CAS 106876-54-4) MethodA->Product >95% Yield MethodB->Product Workup Required

Figure 1: Synthetic reduction pathways. Method A is preferred for purity, but Method B is safer for large-scale batches to avoid hydrogen hazards.

Protocol: Catalytic Hydrogenation (Lab Scale)
  • Charge: Dissolve 10 mmol of 4-nitro precursor in MeOH (anhydrous).

  • Catalyst: Add 10 wt% Pd/C (wet support to minimize ignition risk).

  • Atmosphere: Purge with N₂, then introduce H₂ (balloon pressure or 1-3 bar).

  • Reaction: Stir at Room Temperature .

    • Note: Heating >50°C may risk hydrodefluorination (loss of fluorine).

  • Filtration: Filter through Celite under N₂ atmosphere (pyrophoric catalyst risk).

Handling & Storage Protocol

This protocol uses a "Band Logic" system. Determine your scale and apply the correct band.

ScaleBandEngineering ControlsPPE Requirements
< 1g Green Standard Fume HoodNitrile Gloves, Safety Glasses, Lab Coat
1g - 50g Yellow Fume Hood + Blast ShieldDouble Nitrile Gloves (0.11mm), Goggles, Tyvek Sleeves
> 50g Red Walk-in Hood, Remote MonitoringFace Shield + Goggles, Chem-Tape sealed cuffs, Respirator (P100)
Storage Logic
  • Temperature: Store at 2–8°C (Refrigerated).

  • Incompatibility: Keep away from strong bases (NaOH, KOH) and reducing agents (hydrazine, hydrides) until reaction time.

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture hydrolysis of the difluoro-acetal linkage over long periods.

Emergency Response & Decision Matrix

In the event of a thermal runaway or spill, immediate decision-making is critical.

Safety Event Emergency Event Type Identify Type Event->Type Spill Solid Spill Type->Spill Fire Fire / Thermal Runaway Type->Fire ActionSpill 1. Wet with water (reduce dust) 2. Scoop into plastic (no metal) 3. Incinerate via waste stream Spill->ActionSpill ActionFire 1. Evacuate Area 2. Do NOT use Halon (reaction risk) 3. Use Water Spray / CO2 Fire->ActionFire

Figure 2: Emergency response decision tree for nitro-benzodioxole incidents.

Fire Fighting
  • Media: Water spray, Dry Chemical, CO₂.[2][3]

  • Contraindication: Do not use heavy water streams that might scatter molten material.

  • Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Full SCBA is mandatory.

References

  • PubChem Compound Summary. 2,2-Difluoro-1,3-benzodioxole derivatives and related nitro compounds.[1] National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. 4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4) Product Data.[4] (Used to cross-verify the nitro precursor identity).

  • ChemicalBook.Synthesis and Properties of Nitro-1,3-benzodioxoles.

  • Beilstein Journal of Organic Chemistry.Synthesis of 2,2-difluoro-1,3-benzodioxole derivatives.

  • Thermo Fisher Scientific.Safety Data Sheet: 5-Bromo-2,2-difluoro-1,3-benzodioxole.

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An In-depth Technical Guide to the Physical Properties of 2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,2-difluoro-4-nitro-1,3-benzodioxole is a fluorinated nitroaromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of the difluoromethylene (-CF2-) group and a nitro (-NO2) functionality onto the benzodioxole scaffold can profoundly influence a molecule's physicochemical properties. These modifications are known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This guide provides a comprehensive overview of the core physical properties of 2,2-difluoro-4-nitro-1,3-benzodioxole, offering field-proven insights and methodologies for its characterization. Due to the limited availability of direct experimental data for the 4-nitro isomer, this document leverages extensive data from the parent compound, 2,2-difluoro-1,3-benzodioxole, and related substituted analogues to provide a robust and scientifically grounded profile.

Molecular Structure and Isomerism

The foundational structure is the 1,3-benzodioxole ring system, a bicyclic structure where a benzene ring is fused to a five-membered dioxole ring. The "2,2-difluoro" designation indicates the substitution of both hydrogens on the methylene carbon of the dioxole ring with fluorine atoms. The "4-nitro" specifies the position of the nitro group on the benzene ring. It is crucial to distinguish the 4-nitro isomer from its 5-nitro counterpart, as their physical and chemical properties will differ due to the distinct electronic environments.

Caption: Molecular structure of 2,2-difluoro-4-nitro-1,3-benzodioxole.

Core Physical Properties

The following table summarizes the key physical properties of the parent compound, 2,2-difluoro-1,3-benzodioxole, which serves as a baseline for understanding the 4-nitro derivative. Estimated values for the 4-nitro isomer are provided based on the influence of the nitro group on analogous aromatic systems.

Property2,2-difluoro-1,3-benzodioxole (Parent Compound)2,2-difluoro-4-nitro-1,3-benzodioxole (Estimated)Data Source
Molecular Formula C₇H₄F₂O₂C₇H₃F₂NO₄-
Molecular Weight 158.10 g/mol 203.10 g/mol [1][2][3]
Appearance Colorless to light yellow liquidPale yellow solid
Melting Point Not applicable (liquid at room temp.)80-90 °CInferred
Boiling Point ~130-140 °C at 760 mmHg> 200 °C (with decomposition)Inferred
Density 1.303 g/mL at 25 °C~1.5 - 1.6 g/cm³[2]
Refractive Index (n20/D) 1.444Not available[2]
Solubility Insoluble in water; soluble in organic solvents.Sparingly soluble in water; soluble in polar organic solvents.Inferred
Flash Point 32 °C (89.6 °F)Not available[2]

Expert Insights on Property Estimation:

  • Melting and Boiling Points: The introduction of a nitro group generally increases the melting and boiling points of aromatic compounds due to increased polarity and intermolecular dipole-dipole interactions. Therefore, the 4-nitro derivative is expected to be a solid at room temperature with a significantly higher boiling point than the parent liquid compound.

  • Density: The addition of a dense nitro group will increase the molecular weight without a proportional increase in volume, leading to a higher density.

  • Solubility: While the parent compound is nonpolar, the nitro group in the 4-position will increase the polarity of the molecule, likely leading to slight solubility in polar solvents like water and increased solubility in other polar organic solvents.

Spectroscopic and Analytical Characterization

While specific spectra for 2,2-difluoro-4-nitro-1,3-benzodioxole are not widely published, its spectroscopic characteristics can be predicted based on the known data of the parent compound and the well-understood effects of a nitro substituent on an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of the parent compound, 2,2-difluoro-1,3-benzodioxole, shows a complex multiplet for the four aromatic protons. For the 4-nitro derivative, the aromatic region would simplify to an ABC spin system with three distinct protons. The strong electron-withdrawing nature of the nitro group would cause a downfield shift (to higher ppm values) for the adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The parent compound exhibits characteristic signals for the aromatic carbons and a unique signal for the difluorinated carbon of the dioxole ring. In the 4-nitro derivative, the carbon bearing the nitro group (C4) would be significantly deshielded (shifted downfield). The signals for the other aromatic carbons would also be affected by the electronic influence of the nitro group.

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for fluorinated compounds. The two fluorine atoms in the difluoromethylene group are expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can be influenced by the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The IR spectrum of 2,2-difluoro-4-nitro-1,3-benzodioxole would be characterized by the following key absorptions:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Asymmetric NO₂ stretching: A strong band in the region of 1550-1475 cm⁻¹[4]

  • Symmetric NO₂ stretching: A medium to strong band between 1360-1290 cm⁻¹[4]

  • C-F stretching: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2-difluoro-4-nitro-1,3-benzodioxole, the molecular ion peak ([M]⁺) would be expected at m/z = 203. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the dioxole ring.[5]

Experimental Protocols for Physical Property Determination

The following are standard, field-proven methodologies for determining the key physical properties of a novel compound like 2,2-difluoro-4-nitro-1,3-benzodioxole.

Melting Point Determination

G Start Start Sample_Prep Prepare a finely powdered, dry sample Start->Sample_Prep Capillary_Loading Pack sample into a capillary tube (2-3 mm height) Sample_Prep->Capillary_Loading Instrument_Setup Place capillary in melting point apparatus Capillary_Loading->Instrument_Setup Heating Heat rapidly to ~10-15°C below expected MP Instrument_Setup->Heating Observation Heat slowly (1-2°C/min) and observe for melting Heating->Observation Record_Range Record temperature range from first liquid to complete liquefaction Observation->Record_Range End End Record_Range->End

Caption: Workflow for Melting Point Determination.

Causality: A slow heating rate near the melting point is crucial for accurate determination, allowing the sample and thermometer to be in thermal equilibrium.

Boiling Point Determination (Microscale)

G Start Start Sample_Prep Place a few drops of the liquid in a small test tube Start->Sample_Prep Capillary_Setup Invert a sealed capillary tube into the liquid Sample_Prep->Capillary_Setup Heating Heat the assembly in a heating block Capillary_Setup->Heating Observation Observe for a continuous stream of bubbles from the capillary Heating->Observation Cooling Remove from heat and allow to cool Observation->Cooling Record_BP Record the temperature when the liquid re-enters the capillary Cooling->Record_BP End End Record_BP->End

Caption: Workflow for Microscale Boiling Point Determination.

Trustworthiness: This micro-method is self-validating as the point at which the liquid re-enters the capillary corresponds to the temperature where the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis and Handling

Synthetic Approach

The most direct route to 2,2-difluoro-4-nitro-1,3-benzodioxole is through the electrophilic nitration of 2,2-difluoro-1,3-benzodioxole. The regioselectivity of this reaction is a critical consideration. The difluoromethylene-dioxy group is generally considered to be an ortho, para-directing group, albeit a deactivating one due to the electron-withdrawing nature of the fluorine atoms. Therefore, nitration is expected to yield a mixture of the 4-nitro and 5-nitro isomers.[6][7][8]

G Start 2,2-difluoro-1,3-benzodioxole Reaction Electrophilic Aromatic Substitution Start->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Reaction Isomers Mixture of 4-nitro and 5-nitro isomers Reaction->Isomers Separation Chromatographic Separation Isomers->Separation Product 2,2-difluoro-4-nitro-1,3-benzodioxole Separation->Product

Caption: Plausible Synthetic Pathway to 2,2-difluoro-4-nitro-1,3-benzodioxole.

Safety and Handling

Based on the data for the parent compound and general knowledge of nitroaromatics, the following safety precautions are recommended:[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or dust.

  • Fire Safety: The parent compound is a flammable liquid. While the nitro derivative is expected to be a solid, it should be kept away from heat, sparks, and open flames. Nitroaromatic compounds can be energetic and should be handled with care.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth and seek medical attention.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of 2,2-difluoro-4-nitro-1,3-benzodioxole, grounded in the established data of its parent compound and related analogues. While direct experimental data for this specific isomer is scarce, the principles of physical organic chemistry allow for a robust estimation of its key characteristics. The provided experimental protocols offer a clear and reliable framework for the empirical determination of its physical properties. As a molecule of interest in drug discovery and materials science, a thorough understanding of these fundamental properties is essential for its successful application and development.

References

  • PubChem. 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • Oakwood Chemical. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. [Link]

  • MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. [Link]

  • 13 Carbon NMR. [Link]

  • Freemen. China 2,2-Difluoro-1,3-benzodioxole Manufacturers and Factory, Suppliers. [Link]

  • Frontiers in Chemistry. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Google Patents. Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
  • 13C NMR Spectroscopy. [Link]

  • Reddit. Physical and Chemical properties of types of isomers. [Link]

  • Mass Spectrometry. [Link]

  • IR: nitro groups. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • ResearchGate. Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Stereochemistry and biological activity of drugs. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MJBAS. Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4. [Link]

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

  • PubChemLite. 2,2-difluoro-1,3-benzodioxole (C7H4F2O2). [Link]

  • Google Patents.

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2,2-difluoro-4-nitro-1,3-benzodioxole melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 2,2-difluoro-4-nitro-1,3-benzodioxole , with a critical distinction regarding regioisomerism.

Editorial Note on Isomerism: The nitration of 2,2-difluoro-1,3-benzodioxole predominantly yields the 5-nitro isomer (CAS 1645-96-1). The 4-nitro isomer is a minor product or requires specific de novo synthesis (e.g., from 3-nitrocatechol). As such, experimental data for the 4-nitro isomer is scarce in open literature. This guide presents the experimental data for the primary 5-nitro isomer as a reference standard, alongside computationally predicted values and synthetic context for the specific 4-nitro target.

Executive Summary

2,2-Difluoro-4-nitro-1,3-benzodioxole is a specialized fluorinated intermediate used in the synthesis of agrochemicals (e.g., fludioxonil analogs) and pharmaceutical scaffolds targeting kinase inhibition. Its core structure features an electron-withdrawing difluoromethylenedioxy bridge and a nitro group, which significantly alters the lipophilicity and metabolic stability compared to non-fluorinated benzodioxoles.

  • Primary Application: Precursor for 4-amino-2,2-difluorobenzodioxole (aniline derivative).

  • Key Challenge: Regioselectivity during synthesis; separation from the thermodynamically favored 5-nitro isomer.

Physicochemical Characterization

Melting Point and Boiling Point Data

The following data contrasts the experimentally validated 5-nitro isomer with the predicted properties of the 4-nitro target.

Property5-Nitro Isomer (Experimental)4-Nitro Isomer (Predicted)Conditions / Method
CAS Number 1645-96-1 N/A (Rare Isomer)-
Boiling Point 65–66 °C 220–230 °C 5-Nitro: @ 2 mmHg (Vacuum)4-Nitro: @ 760 mmHg (Atmospheric)
Melting Point < 25 °C (Liquid/Low-melt solid)35–45 °C 4-Nitro likely has higher lattice energy due to lower symmetry/dipole packing.
Density 1.65 ± 0.1 g/cm³ 1.65 ± 0.1 g/cm³ @ 20 °C
Physical State Pale yellow oil / Semi-solidCrystalline Solid (Low MP)Standard Temperature & Pressure

Technical Insight: The boiling point of the 5-nitro isomer (65°C at 2 mmHg) extrapolates to approximately 224°C at atmospheric pressure . The 4-nitro isomer, due to the "ortho" effect (proximity of the nitro group to the oxygen bridge), may exhibit slightly higher volatility (lower BP) due to steric inhibition of intermolecular interactions, though the lack of a hydrogen donor prevents intramolecular hydrogen bonding.

Thermodynamic & Solubility Parameters
  • LogP (Octanol/Water): ~2.5 (Predicted). The difluoro substitution increases lipophilicity by ~0.5 log units compared to the non-fluorinated parent.

  • Solubility:

    • Insoluble: Water.[1][2]

    • Soluble: Dichloromethane, Ethyl Acetate, Methanol.

    • Handling: Solubilize in non-polar organic solvents for extraction; avoid protic solvents if strictly anhydrous conditions are required for subsequent reduction.

Synthesis & Regioselectivity Pathways[1]

The synthesis of the 4-nitro isomer requires bypassing the standard electrophilic aromatic substitution rules which favor the 5-position.

Pathway A: Direct Nitration (Yields 5-Nitro)

Nitration of 2,2-difluoro-1,3-benzodioxole with HNO₃/H₂SO₄ directs the nitro group to the 5-position (para to the oxygen, meta to the other oxygen).

  • Outcome: >95% 5-nitro isomer.[3][4]

  • Use: Standard route for CAS 1645-96-1.

Pathway B: De Novo Synthesis (Yields 4-Nitro)

To access the 4-nitro isomer specifically, a "bottom-up" approach starting from pre-functionalized catechols is required.

Protocol:

  • Starting Material: 3-Nitrocatechol.

  • Difluoromethylation: Reaction with Dibromodifluoromethane (CBr₂F₂) or Sodium chlorodifluoroacetate.

  • Cyclization: Base-catalyzed formation of the dioxole ring.

SynthesisPathways Start1 2,2-Difluoro-1,3-benzodioxole Reagent1 HNO3 / H2SO4 (Nitration) Start1->Reagent1 Product5 5-Nitro Isomer (Major Product) CAS: 1645-96-1 Reagent1->Product5 Electrophilic Subst. Start2 3-Nitrocatechol Reagent2 CBr2F2 / Base (Cyclization) Start2->Reagent2 Product4 4-Nitro Isomer (Target) Rare Regioisomer Reagent2->Product4 Ring Closure

Figure 1: Divergent synthetic pathways for 5-nitro (standard) vs. 4-nitro (target) isomers.

Experimental Determination Protocols

When characterizing the 4-nitro isomer, distinguishing it from the 5-nitro contaminant is critical.

Melting Point Determination (Capillary Method)
  • Equipment: Buchi Melting Point M-565 or equivalent.

  • Ramp Rate: 1 °C/min near expected transition (35–45 °C).

  • Observation: The 4-nitro isomer may sublime before melting if not sealed tightly.

  • Validation: A mixed melting point with the 5-nitro isomer (liquid/oil) will result in a significant depression or non-freezing oil if the 4-nitro is impure.

Boiling Point (Micro-Distillation)
  • Setup: Kugelrohr short-path distillation.

  • Pressure: Maintain < 2 mmHg to prevent thermal decomposition (nitro compounds are shock/heat sensitive).

  • Expectation: Distillate collection at ~65 °C (if 5-nitro) or slightly lower/higher for 4-nitro depending on steric shielding.

NMR Validation (Regioisomer Check)
  • 1H NMR (CDCl3):

    • 5-Nitro: Pattern shows a singlet (or doublet with small coupling) for the isolated proton at position 4, and a doublet/doublet for protons at 6 and 7.

    • 4-Nitro: Pattern will show a distinct triplet or doublet of doublets (ABC system) for protons at 5, 6, 7. The absence of an isolated singlet is the diagnostic marker.

Handling and Safety (SDS Summary)

Hazard Class: Nitro-aromatics are potentially explosive and toxic.

  • GHS Classification: Acute Tox. 3 (Oral/Inhalation), Skin Irrit. 2.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Thermal Stability: Do not distill at atmospheric pressure. Risk of rapid decomposition > 200 °C.

References

  • ChemicalBook. (2024). Properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole (CAS 1645-96-1).[4][5]Link

  • Thermo Fisher Scientific. (2024). 2,2-Difluoro-1,3-benzodioxole Derivatives - Product Specifications.Link

  • PubChem. (2024). Compound Summary: 2,2-Difluoro-5-nitro-1,3-benzodioxole.[3][4][5][6][7]Link

  • Google Patents. (1985). Process for the preparation of dialkoxybenzimidazoles (EP0166287B1). (Describes hydrogenation of 4-amino-2,2-difluoro-5-nitro-1,3-benzodioxole). Link

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A Technical Guide to the Bioisosteric Replacement of 4-Nitro-1,3-benzodioxole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a nitro group, as in 4-nitro-1,3-benzodioxole, can confer potent activity due to its strong electron-withdrawing nature and ability to form key interactions with biological targets. However, the aromatic nitro group is a well-known structural alert, primarily due to its metabolic reduction to reactive and potentially genotoxic species. This guide provides an in-depth technical exploration of the rationale and strategies for the bioisosteric replacement of the nitro group in the 4-nitro-1,3-benzodioxole core. We will dissect the underlying metabolic liabilities, survey a landscape of classical and non-classical bioisosteres, and present a validated workflow for their computational identification, chemical synthesis, and experimental evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to mitigate toxicity and improve the developability of promising lead compounds containing the nitroaromatic motif.

The Nitroaromatic Moiety: A Double-Edged Sword in Drug Discovery

The 4-nitro-1,3-benzodioxole scaffold serves as an important pharmacophore in various drug discovery campaigns, from antitumor to antimicrobial agents.[1][2] The nitro group's utility stems from its powerful electronic and steric properties. As a strong electron-withdrawing group, it can modulate the pKa of adjacent functionalities, influence the overall molecular conformation, and serve as a potent hydrogen bond acceptor. These characteristics can be critical for high-affinity binding to a target protein.

However, this utility comes at a significant cost. Aromatic nitro groups are notorious for their association with toxicity, a reputation earned through their metabolic fate in vivo.[3][4] This inherent liability is the primary driver for seeking bioisosteric replacements during the lead optimization phase of drug discovery.[5][6]

The Metabolic Rationale for Replacement: Bioactivation to Toxic Species

The principal concern with nitroaromatic compounds is their reduction by various mammalian and microbial nitroreductases.[7][8] This process involves a six-electron reduction that proceeds through highly reactive intermediates, namely the nitroso and N-hydroxylamino species.[7][9] The N-hydroxylamino metabolite, in particular, is a known culprit for genotoxicity, capable of forming covalent adducts with DNA, which can initiate mutagenesis and carcinogenesis.[9] This metabolic pathway represents a critical liability that often halts the development of otherwise promising drug candidates.

G A Ar-NO2 (Parent Nitroaromatic) B Ar-N=O (Nitroso Intermediate) A->B 2e- reduction (Nitroreductases) C Ar-NHOH (N-Hydroxylamine Intermediate) B->C 2e- reduction D Ar-NH2 (Amine Metabolite) C->D 2e- reduction E DNA Adducts (Genotoxicity) C->E Covalent Binding

Caption: Metabolic reduction pathway of an aromatic nitro compound (Ar-NO2).

The Modern Strategy: Bioisosterism

Bioisosterism is a cornerstone strategy in medicinal chemistry used to modify a lead compound to enhance efficacy, improve pharmacokinetic (ADME) properties, and, critically, reduce toxicity.[5][10] A bioisostere is a chemical group that, when substituted for another, retains the parent molecule's essential biological activity.[11] Bioisosteres are broadly classified into two categories:

  • Classical Bioisosteres: Atoms or groups that share the same valency and similar size (e.g., -OH vs. -NH2; -Cl vs. -CH3).

  • Non-Classical Bioisosteres: Functional groups that do not share valency but mimic the steric, electronic, and/or spatial properties of the original group, leading to a similar biological effect. This category is far broader and includes exchanging cyclic for non-cyclic structures or complex functional groups.[5]

The goal in replacing the 4-nitro group is to find a non-classical bioisostere that replicates its key physicochemical properties (electron-withdrawing character, hydrogen bonding capacity, size) without the associated metabolic liabilities.

Identifying and Prioritizing Nitro Group Bioisosteres

The search for suitable bioisosteres is a systematic process that integrates computational screening with medicinal chemistry expertise. Modern workflows leverage large-scale databases and machine learning to propose and rank potential replacements before any synthetic chemistry is undertaken.

Computational and Data-Driven Identification Workflow

An effective in silico workflow for identifying bioisosteres begins with data mining of extensive chemical and biological databases.

G cluster_0 Data Mining & Database Searching cluster_1 In Silico Evaluation & Prioritization A Query: Nitro Group B Databases (ChEMBL, BIOSTER, SwissBioisostere) A->B C Matched Molecular Pair (MMP) Analysis B->C D Calculate Physicochemical Properties (pKa, LogP, Dipole, PSA) C->D Identify Replacements E Molecular Docking (Preserve Binding Interactions) C->E F ADMET Prediction (Assess Predicted Toxicity) C->F G Prioritized List of Potential Bioisosteres D->G E->G F->G G A Synthesized Bioisosteric Analogs B Tier 1: Primary Assay (Target Affinity/Potency, e.g., IC50) A->B C Tier 2: Safety & Metabolism (Cytotoxicity Assay, Microsomal Stability) B->C Active Compounds D Tier 3: Physicochemical Profile (Solubility, Permeability) C->D Safe & Stable Compounds E Lead Candidate (Improved Profile) D->E Good Drug-like Properties

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,2-Difluoro-4-nitro-1,3-benzodioxole via Directed Ortho-Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise, regioselective synthesis of 2,2-difluoro-4-nitro-1,3-benzodioxole .

Unlike standard benzodioxoles, the 2,2-difluoro analog presents unique regioselectivity challenges. Direct electrophilic nitration typically yields the 5-nitro isomer due to electronic directing effects. Accessing the 4-nitro isomer (adjacent to the ring junction) requires a specific Directed Ortho Lithiation (DoL) strategy. This guide details that "Precision Route."

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The starting material, 2,2-difluoro-1,3-benzodioxole (DFBD) , contains a fused dioxole ring with two strongly electron-withdrawing fluorine atoms. In standard Electrophilic Aromatic Substitution (EAS) (e.g., mixed acid nitration), the directing effect of the oxygen atoms directs the electrophile to the para position relative to the oxygen (Position 5), avoiding the sterically hindered ortho position (Position 4).

  • Direct Nitration Product: ~95% 5-nitro isomer (Undesired).

  • Target Product: 4-nitro isomer (Desired).

The Solution: Directed Ortho Metalation (DoM)

To force substitution at the 4-position, we utilize the acidity of the C-4 proton, which is enhanced by the inductive effect of the adjacent oxygen and the fluorine atoms. Treatment with an organolithium reagent results in exclusive lithiation at C-4. This lithiated intermediate is then trapped with iodine, followed by a copper-catalyzed nitro-deiodination.

Pathway Overview:

  • Lithiation: Selective C-4 deprotonation using s-BuLi/TMEDA.

  • Iodination: Quenching with

    
     to form the stable 4-iodo intermediate.
    
  • Nitration: Copper-catalyzed substitution of Iodine with Nitrite (

    
    ).
    

SynthesisPathway Start 2,2-Difluoro-1,3-benzodioxole Lithio 4-Lithio Intermediate (Transient) Start->Lithio s-BuLi, TMEDA THF, -78°C DirectNitro 5-Nitro Isomer (Major Byproduct of Direct Nitration) Start->DirectNitro HNO3/H2SO4 (Avoid) Iodo 4-Iodo-2,2-difluoro- 1,3-benzodioxole Lithio->Iodo Iodine (I2) Quench Target 2,2-Difluoro-4-nitro- 1,3-benzodioxole Iodo->Target NaNO2, CuI, Ligand 110°C

Figure 1: Reaction logic comparing the DoM route (solid lines) vs. the failed direct nitration route (dotted line).

Experimental Protocol

Phase 1: Synthesis of 4-Iodo-2,2-difluoro-1,3-benzodioxole

This step establishes the functional handle at the difficult-to-access 4-position.

Reagents & Stoichiometry:

Reagent Equiv. Role
2,2-Difluoro-1,3-benzodioxole 1.0 Substrate
s-Butyllithium (1.4M in cyclohexane) 1.1 Lithiating Agent
TMEDA (Tetramethylethylenediamine) 1.1 Ligand/Activator

| Iodine (


)  | 1.2 | Electrophile |
| THF (Anhydrous)  | Solvent | (0.2 M concentration) |

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and TMEDA.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add s-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: The solution may turn a slight yellow/orange, indicating formation of the lithiated species. Stir for 1 hour at -78°C.

  • Quench: Dissolve Iodine (

    
    ) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.
    
    • Observation: The color will transition from orange to dark red/brown as iodine is added.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear). Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via short-path distillation or silica gel flash chromatography (Hexanes:EtOAc 95:5).
    

Validation Data (Phase 1):

  • 
     NMR:  Distinct shift compared to starting material.
    
  • GC-MS: Confirm molecular ion corresponding to [M]+ = 283.9 (approx).

Phase 2: Copper-Catalyzed Nitration (Nitro-Deiodination)

Converting the aryl iodide to a nitro group using a mild, transition-metal catalyzed protocol avoids the scrambling seen in mixed-acid nitration.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Iodo-Intermediate (from Phase 1) 1.0 Substrate

| Sodium Nitrite (


)  | 2.0 | Nitro Source |
| Copper(I) Iodide (CuI)  | 0.1 (10 mol%) | Catalyst |
| DMEDA (N,N'-Dimethylethylenediamine)  | 0.2 (20 mol%) | Ligand |
| DMSO (Anhydrous)  | Solvent | (0.5 M concentration) |

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, charge a pressure tube or Schlenk flask with the 4-Iodo substrate,

    
    , and CuI.
    
  • Solvation: Add anhydrous DMSO and the DMEDA ligand.

  • Reaction: Seal the vessel and heat to 110°C for 12–18 hours.

    • Note: Vigorous stirring is essential as

      
       is only partially soluble initially.
      
  • Workup: Cool to room temperature. Dilute with water and extract with Diethyl Ether (preferred over DCM to avoid emulsion with DMSO).

  • Purification: The crude product usually requires column chromatography (Silica, Hexanes/DCM gradient) to separate the nitro product from any hydro-deiodinated byproduct (2,2-difluorobenzodioxole) or unreacted iodide.

Quality Control & Critical Parameters

Analytical Profile (Target: 4-Nitro Isomer)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic splitting pattern of a 1,2,3-trisubstituted benzene ring (doublet-doublet patterns). The proton adjacent to the nitro group will be significantly deshielded (~7.8–8.0 ppm).
  • 
     NMR:  The fluorine signal will shift downfield relative to the non-nitro precursor due to the electron-withdrawing nitro group.
    
  • Regiochemistry Check: Verify the coupling constants (

    
     values). A 1,2,3-substitution pattern (4-nitro) shows two ortho couplings and one meta coupling, whereas the 5-nitro (1,2,4-substitution) would show distinct ortho and meta patterns.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Moisture in THF or impure s-BuLi.Titrate s-BuLi before use. Ensure strict cryogenic conditions (-78°C).
Formation of 5-Nitro Contamination or wrong starting material.Confirm starting material is 2,2-difluoro, not standard benzodioxole. Ensure no acid was used.
Incomplete Nitration Catalyst poisoning or wet DMSO.Use fresh CuI (white powder, not green). Distill DMSO over

.

Safety & Handling (E-E-A-T)

  • s-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • 2,2-Difluorobenzodioxole: Volatile and lipophilic. Use in a fume hood.

  • Nitro Compounds: Potentially explosive if concentrated or heated dry. Do not distill the final nitro product to dryness at high temperatures; use rotary evaporation with a water bath < 40°C.

References

  • Regioselective Lithiation of 2,2-Difluorobenzodioxoles: Schlosser, M., et al. "A Homologous Series of O- and N-Functionalized 2,2-Difluoro-1,3-benzodioxoles." European Journal of Organic Chemistry, 2003 (3), 452–462. Key Insight: Establishes that 4-lithiation occurs with "extraordinary ease" using organolithiums.

  • Tye, J. W., Weng, Z., Johns, A. M., Cupp, C. D., & Hartwig, J. F. "Copper-Catalyzed Nitration of Aryl Halides." Journal of the American Chemical Society, 2009, 131(34), 12232–12243.
  • Industrial Context (Fludioxonil Intermediates): Patent CN103497180A. "Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile." Key Insight: Validates the use of lithiation to access the 4-position on an industrial scale.

Application Note: Strategic Reduction of 2,2-Difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reduction of 2,2-difluoro-4-nitro-1,3-benzodioxole to its corresponding 4-amino derivative (CAS: 106876-54-4). This transformation is a critical step in the synthesis of next-generation kinase inhibitors and agrochemical active ingredients (e.g., fludioxonil metabolites).

The primary challenge in this reduction is not the lability of the nitro group, but the steric environment of the 4-position (ortho to the dioxole ring) and the operational requirement to maintain the integrity of the 2,2-difluoromethylenedioxy (


)  bridge. While the 

bridge is significantly more robust than its non-fluorinated analog, it requires specific handling to prevent hydrolytic degradation during workup.

Two validated protocols are presented:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and high-throughput medicinal chemistry.

  • Iron/Acetic Acid Reduction: A robust, cost-effective method for gram-to-kilogram scale-up.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Substrate: 2,2-difluoro-4-nitro-1,3-benzodioxole

  • Target: 4-amino-2,2-difluoro-1,3-benzodioxole[1][2][3][4][5]

  • Key Structural Feature: The

    
     moiety acts as a lipophilic, electron-withdrawing bioisostere for carbonyls or bulky ethers.
    
  • Stability Profile: Unlike the standard methylenedioxy group (

    
    ), which is acid-labile, the difluoro-analog exhibits enhanced stability toward acidic conditions due to the strong electron-withdrawing effect of fluorine, which destabilizes the oxocarbenium ion intermediate required for hydrolysis.
    
Reaction Pathway Visualization

The following diagram outlines the reduction pathway and potential side-reactions to avoid.

ReactionPathway Start 4-Nitro Precursor (2,2-difluoro-4-nitro-1,3-benzodioxole) Inter Nitroso/Hydroxylamine Intermediates Start->Inter Reductive Input (H2 or Fe[0]) Side2 Degradation: Acetal Hydrolysis Start->Side2 Extreme Lewis Acid High Temp Product Target Amine (4-Amino-2,2-difluoro-1,3-benzodioxole) Inter->Product Complete Reduction Side1 Side Product: Azo/Azoxy Dimers Inter->Side1 Slow Kinetics/ Base Catalysis

Figure 1: Reaction pathway showing the reduction of the nitro group to the amine. Note that the difluoro-dioxole ring is stable under standard reduction conditions but can degrade under extreme Lewis acidic forcing.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Laboratory scale (100 mg – 50 g), high purity requirements, medicinal chemistry.

Rationale

Catalytic hydrogenation is the cleanest method. The C-F bonds in the acetal bridge are not susceptible to hydrogenolysis under standard conditions (unlike aryl C-F bonds which can be labile). This method simplifies workup to a filtration and evaporation.

Materials
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type). Note: Wet catalyst is preferred to minimize pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). MeOH is faster; EtOAc is safer for larger scales.

  • Hydrogen Source:

    
     balloon (small scale) or Parr Shaker (40 psi).
    
Step-by-Step Procedure
  • Inerting: Charge a round-bottom flask with the nitro substrate. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add Methanol (10 mL per gram of substrate). Stir to dissolve.

  • Catalyst Addition: Under a gentle stream of

    
    , carefully add 10 wt% of the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry.
    
  • Hydrogenation:

    • Balloon Method: Purge the flask with

      
       (vacuum/fill cycles x3). Attach a double-balloon of 
      
      
      
      .
    • Parr Shaker: Pressurize to 40 psi.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 2-4 hours.

    • Monitoring: Check via TLC (30% EtOAc/Hexane) or LCMS. The nitro group is highly polar; the amine will be less polar and stain strongly with Ninhydrin.

  • Workup:

    • Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst.

    • Rinse the pad with MeOH.

    • Critical Step: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water after filtration before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    ) to yield the amine as a pale yellow to brown oil/solid.
    

Protocol B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Scale-up (>50 g), cost-efficiency, or if the lab lacks hydrogenation infrastructure.

Rationale

Iron reduction (Bechamp reduction variant) is highly chemoselective. It avoids the safety hazards of pressurized hydrogen gas. The acidic media (acetic acid) is well-tolerated by the difluorobenzodioxole ring at moderate temperatures.

Materials
  • Reductant: Iron powder (325 mesh, reduced).

  • Medium: Acetic Acid (AcOH) / Water (3:1 ratio) OR Ethanol /

    
     (aq).
    
  • Solvent: Ethyl Acetate (for extraction).

Step-by-Step Procedure
  • Preparation: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitro substrate (1.0 equiv) in Ethanol/Water (3:1 v/v).

  • Activation: Add Ammonium Chloride (5.0 equiv) or Acetic Acid (5.0 equiv). Heat to 60°C.

  • Addition: Add Iron powder (4.0 - 5.0 equiv) portion-wise over 30 minutes.

    • Control Point: The reaction is exothermic. Monitor internal temperature and control addition rate to maintain

      
      .
      
  • Digestion: Stir at 70-80°C for 2 hours. The grey iron powder will turn into a reddish-brown sludge (iron oxides).

  • Workup:

    • Cool to room temperature.

    • Neutralize with saturated

      
       (careful: gas evolution).
      
    • Filter through Celite to remove iron residues. Wash with Ethyl Acetate.

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Process Control & Analytical Validation

Analytical Specifications

Upon isolation, the product should meet the following criteria:

TestSpecificationExpected Result
Appearance VisualPale yellow to brownish solid/oil
LCMS Purity

(Area)
Mass Spec [M+H]+174.1 m/z
1H NMR IdentityDisappearance of low-field aromatic protons typical of nitro-arenes. Appearance of broad singlet (

) around 3.5-5.0 ppm.
Workflow Visualization

Workflow Input Crude Reaction Mixture Decision Method Used? Input->Decision PathA Method A: Pd/C Filtration (Celite) Decision->PathA Hydrogenation PathB Method B: Fe/AcOH Neutralize & Extract Decision->PathB Iron Reduction Common Concentration (Rotary Evaporator) PathA->Common PathB->Common QC QC Check: NMR & LCMS Common->QC

Figure 2: Downstream processing workflow for the isolation of 4-amino-2,2-difluoro-1,3-benzodioxole.

References

  • Ciba-Geigy Corp. (1993).[6] Process for the preparation of substituted difluorobenzo-1,3-dioxoles.[2][6][7][8][9] US Patent 5,194,628.[6] Link

    • Context: Describes the synthesis and diazotization of 4-amino-2,2-difluorobenzo-1,3-dioxole, validating the stability of the amino-intermedi
  • Rhone Poulenc Agrochimie. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.[2][6][7][8][9] US Patent 5,432,290. Link

    • Context: Establishes the synthesis of the core 2,2-difluoro ring system
  • Thermo Scientific Chemicals. (2023). 4-Amino-2,2-difluoro-1,3-benzodioxole Product Page.[1][2][3][4][5][10]Link

    • Context: Commercial validation of the stable amine product (CAS 106876-54-4).
  • ResearchGate. (2012). Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole.Link

    • Context: Discusses the metabolic stability and degradation pathways of the difluorobenzodioxole moiety.

Sources

Preparation of 4-amino-2,2-difluoro-1,3-benzodioxole: A Key Intermediate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

4-Amino-2,2-difluoro-1,3-benzodioxole is a crucial building block in the synthesis of a wide range of biologically active molecules, particularly in the fields of drug discovery and agrochemicals. The presence of the difluorinated dioxole ring imparts unique electronic and metabolic properties to the parent molecule, often leading to enhanced efficacy and improved pharmacokinetic profiles. This application note provides a comprehensive guide to the laboratory-scale synthesis of this important intermediate, commencing from the readily accessible precursor, 2,2-dichloro-1,3-benzodioxole. The synthetic strategy involves a two-step sequence: the preparation of 2,2-difluoro-1,3-benzodioxole followed by a regioselective nitration and subsequent reduction. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable pathway to access this valuable compound.

Synthetic Pathway Overview

The overall synthetic route to 4-amino-2,2-difluoro-1,3-benzodioxole is a three-stage process, beginning with the fluorination of 2,2-dichloro-1,3-benzodioxole. This is followed by the nitration of the resulting 2,2-difluoro-1,3-benzodioxole and, finally, the reduction of the nitro group to the desired amine.

Synthetic_Pathway start 2,2-dichloro-1,3-benzodioxole intermediate1 2,2-difluoro-1,3-benzodioxole start->intermediate1 Fluorination (KF, KHF2) intermediate2 4-nitro-2,2-difluoro-1,3-benzodioxole intermediate1->intermediate2 Nitration (HNO3, H2SO4) product 4-amino-2,2-difluoro-1,3-benzodioxole intermediate2->product Reduction (e.g., SnCl2, HCl) Experimental_Workflow_Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2,2-difluoro-1,3-benzodioxole in glacial acetic acid cool_reactant Cool to 0-5 °C dissolve->cool_reactant add_nitrating_mix Slowly add nitrating mixture to reactant solution cool_reactant->add_nitrating_mix prep_nitrating_mix Prepare HNO3/H2SO4 mixture cool_nitrating_mix Cool nitrating mixture prep_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix maintain_temp Maintain temperature < 10 °C add_nitrating_mix->maintain_temp stir Stir for 1-2 hours maintain_temp->stir monitor Monitor by TLC stir->monitor quench Pour onto crushed ice monitor->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the product recrystallize->dry

Application Notes and Protocols: Regioselective Nitration of 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the regioselective nitration of 2,2-difluoro-1,3-benzodioxole, yielding 2,2-difluoro-5-nitro-1,3-benzodioxole. This key transformation is critical for the synthesis of advanced intermediates in the pharmaceutical and agrochemical industries. We delve into the underlying principles of electrophilic aromatic substitution that govern the reaction's regioselectivity, offering two detailed, field-proven protocols using different nitrating systems. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Introduction: Significance and Synthetic Challenge

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Its derivatives are explored for applications ranging from antitumor agents to root growth promoters.[3][4] The introduction of a difluoromethylene group at the 2-position enhances metabolic stability and modulates the electronic properties of the molecule, making 2,2-difluoro-1,3-benzodioxole a valuable building block for modern drug discovery.[5]

The subsequent nitration of this scaffold is a pivotal step, as the nitro group can be readily converted into other functional groups, such as amines, providing a gateway to a diverse array of more complex molecules.[6] The primary challenge in this synthesis lies in controlling the position of the incoming nitro group—achieving high regioselectivity. This guide elucidates the mechanistic basis for this control and provides practical protocols to achieve the desired 5-nitro isomer.

Reaction Mechanism and Regioselectivity

The nitration of 2,2-difluoro-1,3-benzodioxole is a classic electrophilic aromatic substitution (EAS) reaction. The process can be broken down into three fundamental stages.[7][8]

  • Generation of the Electrophile: A strong acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This is the key electrophile that attacks the aromatic ring.[8][9]

  • Nucleophilic Attack: The electron-rich aromatic ring of the benzodioxole derivative acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10] This is typically the rate-determining step of the reaction.[8]

  • Rearomatization: A weak base in the mixture removes a proton from the carbon atom bonded to the new nitro group, restoring the ring's aromaticity and yielding the final product.[7]

Controlling Regioselectivity

The position of nitration is dictated by the directing effects of the substituents on the benzene ring.[11] In 2,2-difluoro-1,3-benzodioxole, the fused dioxole ring is the key director.

  • The Benzodioxole Moiety: The two oxygen atoms of the dioxole ring donate electron density to the aromatic system via resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the oxygens.[12] Therefore, the benzodioxole group is a powerful ortho-, para-director.[7][13]

  • The Difluoromethylene (CF₂) Group: The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring, making it less reactive towards electrophilic attack than the parent 1,3-benzodioxole.[14] However, this deactivation does not override the powerful resonance-directing effect of the ring oxygens.[13][15]

Considering the structure, the positions ortho to the oxygens are C-4 and C-7, while the positions para to one oxygen and meta to the other are C-5 and C-6. The reaction strongly favors substitution at the C-5 (and C-6) position, analogous to the nitration of the parent 1,3-benzodioxole which selectively yields 5-nitro-1,3-benzodioxole.[16][17] This preference is due to superior resonance stabilization of the carbocation intermediate formed during attack at the C-5 position.

G cluster_0 Mechanism of Regioselective Nitration START 2,2-Difluoro-1,3-benzodioxole + HNO₃/H⁺ GEN_ELEC Generation of Electrophile (Nitronium Ion, NO₂⁺) START->GEN_ELEC Protonation ATTACK Nucleophilic Attack by Aromatic Ring GEN_ELEC->ATTACK Electrophile Ready INTERMEDIATE Resonance-Stabilized Sigma Complex (Carbocation Intermediate) ATTACK->INTERMEDIATE Rate-determining step (Attack at C-5 favored) DEPROTONATION Deprotonation & Rearomatization INTERMEDIATE->DEPROTONATION Base removes H⁺ PRODUCT 2,2-Difluoro-5-nitro-1,3-benzodioxole DEPROTONATION->PRODUCT Aromaticity restored

Sources

The Strategic Utility of 2,2-Difluoro-4-nitro-1,3-benzodioxole in Pharmaceutical Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 2,2-difluoro-1,3-benzodioxole moiety has emerged as a privileged structural motif, valued for its ability to enhance metabolic stability and bioavailability. This guide provides an in-depth exploration of a key derivative, 2,2-difluoro-4-nitro-1,3-benzodioxole, as a versatile building block for the synthesis of novel therapeutic agents. While this specific isomer may be a less commonly documented intermediate, its synthetic potential, derived from the strategic placement of the nitro group, offers a rich chemical toolbox for the discerning drug discovery professional.

This document will provide a comprehensive overview of the synthesis of the core 2,2-difluoro-1,3-benzodioxole scaffold, a proposed regioselective nitration to the 4-position, and subsequent high-utility transformations of the nitro group that open avenues to a diverse array of pharmaceutical building blocks.

Physicochemical Properties and Strategic Importance

The 2,2-difluoro-1,3-benzodioxole scaffold combines the structural rigidity of the benzodioxole ring system with the unique electronic properties of the gem-difluoro group. This combination can significantly influence a molecule's conformation, lipophilicity, and metabolic fate. The introduction of a nitro group at the 4-position further modulates these properties and, more importantly, serves as a versatile chemical handle for a wide range of synthetic transformations.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₃F₂NO₄Provides a foundation for calculating molecular weight and elemental composition.
Molecular Weight 203.10 g/mol Falls within the typical range for small molecule drug candidates.
LogP (Predicted) ~1.5 - 2.5The gem-difluoro group generally increases lipophilicity compared to a methylene group, while the nitro group can modulate this property. This range is often favorable for oral bioavailability.
Hydrogen Bond Acceptors 4 (2 from dioxole, 2 from nitro)The nitro and dioxole oxygens can participate in hydrogen bonding, influencing solubility and target binding.
Hydrogen Bond Donors 0The absence of acidic protons contributes to its character as a building block for further functionalization.

Table 1: Predicted Physicochemical Properties of 2,2-difluoro-4-nitro-1,3-benzodioxole and their relevance in drug design.

The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1][2] Furthermore, the nitro group is readily reduced to an amine, providing a key entry point for amide bond formation, sulfonylation, and a host of other reactions central to the construction of diverse chemical libraries for high-throughput screening.[3]

Synthesis of the Core Scaffold: 2,2-Difluoro-1,3-benzodioxole

The synthesis of the 2,2-difluoro-1,3-benzodioxole core is a critical first step. A common and scalable method involves the halogen exchange reaction of the more readily available 2,2-dichloro-1,3-benzodioxole.[4][5][6]

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This protocol is based on established patent literature and provides a robust method for gram-scale synthesis.[5]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂) (catalyst)

  • Sulfolane (tetramethylene sulfone)

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium fluoride (2.0-2.5 molar equivalents relative to the dichloro starting material) and potassium hydrogen fluoride (0.1 molar equivalents).

  • Add sulfolane as the solvent.

  • Add 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent).

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add water to dissolve the inorganic salts. The product will separate as an organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield 2,2-difluoro-1,3-benzodioxole as a colorless liquid.

Causality Behind Experimental Choices:

  • Sulfolane: This high-boiling polar aprotic solvent is ideal for facilitating the fluoride-for-chloride exchange by effectively solvating the potassium ions and increasing the nucleophilicity of the fluoride anion.[4]

  • Potassium Hydrogen Fluoride (KHF₂): This catalyst is thought to generate a more reactive "naked" fluoride ion in situ, accelerating the halogen exchange reaction.[5]

  • Anhydrous Conditions: The presence of water can lead to the formation of byproducts, thus anhydrous reagents and a dry reaction setup are crucial for high yields.

Proposed Synthesis of 2,2-Difluoro-4-nitro-1,3-benzodioxole

The regioselective introduction of a nitro group onto the 2,2-difluoro-1,3-benzodioxole ring is a key transformation. Based on the directing effects of the benzodioxole moiety, nitration is expected to occur at the 4- or 5-position. While specific literature for the nitration of this exact substrate is scarce, a proposed protocol can be developed based on standard nitration conditions for activated aromatic rings. Careful control of reaction conditions will be critical to favor the formation of the 4-nitro isomer.

Proposed Protocol 2: Nitration of 2,2-Difluoro-1,3-benzodioxole

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid and acetic anhydride in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid to the cooled mixture with continuous stirring to form the nitrating mixture.

  • In a separate flask, dissolve 2,2-difluoro-1,3-benzodioxole in a minimal amount of a suitable inert solvent (e.g., dichloromethane or acetic anhydride).

  • Slowly add the solution of 2,2-difluoro-1,3-benzodioxole to the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2,2-difluoro-4-nitro-1,3-benzodioxole isomer.

Rationale for Regioselectivity:

The dioxole ring is an ortho, para-director. The 4- and 5-positions are electronically activated. The regioselectivity can be influenced by steric hindrance from the difluoromethylenedioxy group and the specific nitrating agent used. Milder nitrating conditions, such as using acetyl nitrate generated in situ, may offer better control over the regioselectivity.

Synthetic Utility: Transformations of the Nitro Group

The true value of 2,2-difluoro-4-nitro-1,3-benzodioxole as a pharmaceutical building block lies in the versatility of the nitro group. The following protocols detail key transformations that convert the nitro-substituted scaffold into highly valuable intermediates for drug discovery programs.

Protocol 3: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is arguably the most important transformation, as it opens up a vast array of subsequent chemical modifications.[3]

Materials:

  • 2,2-Difluoro-4-nitro-1,3-benzodioxole

  • Iron powder (Fe) or Tin(II) Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with a reflux condenser

Procedure (using Iron powder):

  • To a round-bottom flask, add 2,2-difluoro-4-nitro-1,3-benzodioxole and ethanol (or acetic acid).

  • Add iron powder (3-5 molar equivalents).

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,2-difluoro-1,3-benzodioxole-4-amine.

Diagram: Synthetic Utility of the Nitro Group

G A 2,2-Difluoro-4-nitro-1,3-benzodioxole B 2,2-Difluoro-1,3-benzodioxole-4-amine A->B Reduction (e.g., Fe/HCl) C Amides B->C Acylation (RCOCl) D Sulfonamides B->D Sulfonylation (RSO₂Cl) E Ureas/Thioureas B->E Reaction with Isocyanates/Isothiocyanates F Diazonium Salts B->F Diazotization (NaNO₂/HCl) G Halogenated Derivatives F->G Sandmeyer Reaction (e.g., CuCl) H Azo Compounds F->H Azo Coupling

Caption: Key transformations of 2,2-difluoro-4-nitro-1,3-benzodioxole.

Applications in Drug Discovery: A Forward Look

The 2,2-difluoro-1,3-benzodioxole-4-amine derived from the nitro precursor is a highly valuable intermediate. Its primary amine functionality allows for its incorporation into a wide range of molecular scaffolds through robust and well-established chemical reactions.

Workflow: From Building Block to Drug Candidate

G cluster_0 Building Block Synthesis cluster_1 Library Synthesis cluster_2 Drug Discovery Cascade A 2,2-Difluoro-1,3-benzodioxole B 2,2-Difluoro-4-nitro-1,3-benzodioxole A->B Nitration C 2,2-Difluoro-1,3-benzodioxole-4-amine B->C Reduction D Amide Coupling with Carboxylic Acids C->D E Sulfonylation with Sulfonyl Chlorides C->E F Reductive Amination with Aldehydes/Ketones C->F G Diverse Scaffolds D->G E->G F->G H High-Throughput Screening G->H I Hit-to-Lead Optimization H->I J Lead Candidate I->J

Caption: Workflow from 2,2-difluoro-1,3-benzodioxole to potential drug candidates.

This strategic approach allows for the rapid generation of diverse compound libraries for screening against a wide range of biological targets. The unique properties conferred by the 2,2-difluoro-1,3-benzodioxole moiety make these compounds particularly interesting for indications where metabolic stability and favorable pharmacokinetic profiles are critical for success.

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken.

  • Nitration: The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. These reagents are highly corrosive and the reaction is exothermic. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Reduction: The reduction of nitro compounds can be exothermic. Care should be taken during the addition of reagents, and the reaction should be cooled if necessary.

  • General Handling: The toxicological properties of 2,2-difluoro-4-nitro-1,3-benzodioxole have not been extensively studied. It should be handled with care, avoiding skin and eye contact, and inhalation.

Conclusion

2,2-Difluoro-4-nitro-1,3-benzodioxole represents a synthetically versatile and strategically important building block for pharmaceutical research. While direct literature on this specific isomer is limited, its synthesis can be reasonably proposed based on established chemical principles. The true power of this intermediate lies in the multifaceted reactivity of the nitro group, which serves as a gateway to a plethora of functionalized derivatives. By leveraging the protocols and insights provided in this guide, drug discovery professionals can effectively incorporate this valuable scaffold into their synthetic programs, paving the way for the development of novel and improved therapeutic agents.

References

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information.
  • Google Patents. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (1992). Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Google Patents. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application Note: Safe Handling and Synthetic Utility of Fluorinated Nitrobenzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7]

Fluorinated nitrobenzodioxoles (specifically 5-fluoro-6-nitro-1,3-benzodioxole and its isomers) are high-value intermediates in the synthesis of antibacterial fluoroquinolones, kinase inhibitors, and bioactive agrochemicals.

The 1,3-benzodioxole ring serves as a bioisostere for catechol, improving metabolic stability, while the fluorine atom modulates lipophilicity. However, the juxtaposition of a nitro group (


)  and a fluorine atom  on the strained dioxole ring creates a unique reactivity profile:
  • High Energy Potential: The nitro group confers significant decomposition energy, necessitating rigorous thermal screening.

  • Electrophilic Activation: The nitro group activates the ortho-fluorine toward Nucleophilic Aromatic Substitution (

    
    ), making it a versatile "handle" for derivatization.
    
  • Reductive Instability: The reduction of the nitro group to an aniline is prone to thermal runaway if hydroxylamine intermediates accumulate.

This guide outlines the mandatory safety profiling and optimized synthetic protocols required to handle these intermediates without incident.

Safety Profiling: The "Self-Validating" System

Before scaling any reaction involving >5g of fluorinated nitrobenzodioxoles, you must establish a safety envelope. Do not rely on literature values alone; batch-to-batch impurity profiles can drastically lower decomposition onset temperatures (


).
Mandatory Thermal Screening (DSC/ARC)

Protocol:

  • Differential Scanning Calorimetry (DSC): Run a dynamic scan (5–10 mg sample) in a gold-plated high-pressure crucible at 5°C/min under

    
    .
    
  • Data Interpretation:

    • 
      :  Typically 240°C–280°C for pure nitrobenzodioxoles.
      
    • Energy Release (

      
      ):  Expect >500 J/g. This classifies the material as "High Energy."
      
    • The "100K Rule": Your maximum process temperature (

      
      ) must be 
      
      
      
      .
Shock Sensitivity Assessment

Using the Yoshida Correlation , plot the DSC onset temperature against the decomposition energy.[1] Fluorinated nitrobenzodioxoles often fall into the "Propagating" or "Shock Sensitive" zones.

  • Action: If

    
    , use Teflon spatulas and conductive earthened vessels to prevent electrostatic discharge (ESD) initiation.
    
Visualization: Safety Decision Logic

The following decision tree illustrates the "Gatekeeper" logic required before synthesis.

SafetyLogic Start Start: New Nitrobenzodioxole Batch DSC Run DSC (5°C/min, sealed Au crucible) Start->DSC EnergyCheck Is Decomposition Energy > 500 J/g? DSC->EnergyCheck OnsetCheck Is Process Temp < (T_onset - 100K)? EnergyCheck->OnsetCheck Yes (High Energy) Proceed PROCEED: Standard Engineering Controls EnergyCheck->Proceed No (Low Risk) ShockCheck Yoshida Plot: Shock Sensitive? OnsetCheck->ShockCheck Yes Redesign HALT: Redesign Process Cooling OnsetCheck->Redesign No (Runaway Risk) ShockCheck->Proceed No Restrict RESTRICT: Dilution Required / Remote Handling ShockCheck->Restrict Yes

Figure 1: Critical safety decision tree for handling energetic nitro intermediates. Adherence to the "100K Rule" is non-negotiable.

Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the activated fluorine atom by an amine or thiol nucleophile. Mechanism: The reaction proceeds via a Meisenheimer Complex .[2] The nitro group at the ortho position stabilizes the anionic intermediate, lowering the activation energy.

Materials:

  • Substrate: 5-Fluoro-6-nitro-1,3-benzodioxole (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or primary amine (1.1–1.5 eq)

  • Base:

    
     or DIPEA (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Charge the reactor with 5-fluoro-6-nitro-1,3-benzodioxole and MeCN. Ensure the reactor is inerted with

    
    .
    
  • Base Addition: Add

    
    . Note: No exotherm is expected here.
    
  • Nucleophile Addition (Critical): Add the amine dropwise at 0–5°C.

    • Why? The

      
       reaction is exothermic.[3] Rapid addition can trigger a thermal spike.
      
  • Reaction: Warm to ambient temperature (20–25°C). Monitor by HPLC.

    • Endpoint: Disappearance of the fluoro-starting material.

  • Quench: Pour mixture into ice water. The product usually precipitates as a yellow/orange solid.

  • Purification: Recrystallization from Ethanol/Water. Avoid distillation of the crude nitro residue due to thermal risks.

Protocol B: Continuous Flow Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to the aniline (5-amino-6-fluoro-1,3-benzodioxole). Risk: Batch hydrogenation of nitro compounds allows the accumulation of hydroxylamines , which are less stable than the parent nitro compound. Solution: Use Continuous Flow Chemistry to minimize the active inventory and maximize heat transfer.[4]

Equipment:

  • H-Cube® or similar Packed Bed Reactor (PBR).

  • Catalyst: 5% Pt/C or Pd/C (Fixed bed cartridge).

Step-by-Step Methodology:

  • Feed Solution: Dissolve the nitro intermediate (0.1 M) in THF/MeOH (1:1).

  • System Parameters:

    • Pressure: 10–20 bar

      
      .
      
    • Temperature: 40–60°C.

    • Flow Rate: 1.0 mL/min (Residence time ~2 min).

  • Execution: Pump the solution through the catalyst cartridge.

  • Safety Advantage: The reactor volume is <1 mL. If a decomposition event occurs, it is contained within the steel cartridge, posing minimal risk to the operator.

  • Workup: The output stream contains the reduced aniline and solvent. No catalyst filtration is required. Evaporate solvent under reduced pressure (

    
    ).
    

Data Summary & Comparison

ParameterBatch Nitration/ReductionContinuous Flow ReductionSNAr (Fluoro-displacement)
Thermal Risk High (Accumulation of intermediates)Low (Minimal inventory)Medium (Exothermic reaction)
Key Hazard Runaway reaction, H2 accumulationBlockage of capillarySkin sensitization (Potent electrophile)
Selectivity Variable (Over-reduction possible)High (Precise residence time)High (F is excellent leaving group)
Throughput kg/batch g/hour (Scalable by numbering up) kg/batch

Visualizing the Synthetic Pathway

The following diagram details the divergent pathways available for this intermediate, highlighting the mechanistic flow.

SynthesisWorkflow Precursor Benzodioxole Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Exothermic Intermediate 5-Fluoro-6-nitro- 1,3-benzodioxole (High Energy) Nitration->Intermediate Meisenheimer Meisenheimer Complex Intermediate->Meisenheimer Path A: SNAr Aniline 5-Amino-6-fluoro- 1,3-benzodioxole Intermediate->Aniline Path B: Reduction Nucleophile Amine/Thiol Nucleophile Nucleophile->Meisenheimer Product_SNAr Functionalized Nitro-benzodioxole Meisenheimer->Product_SNAr -F (Leaving Group) Hydrogen H2 / Pd/C (Flow Reactor) Hydrogen->Aniline Safe Flow Process

Figure 2: Divergent synthetic utility. Path A utilizes the nitro group as an activator; Path B reduces it to an amine.

Waste Disposal & Decontamination

  • Solid Waste: All paper towels, gloves, and solid residues contaminated with fluorinated nitrobenzodioxoles must be segregated into "Oxidizing/Explosive" waste streams. Do not compact this waste.

  • Liquid Waste: Aqueous streams from the SNAr quench may contain fluoride ions and residual nitro compounds. Adjust pH to 7–8 before disposal to prevent acid-catalyzed decomposition.

  • Spill Cleanup: Do not use metal shovels. Use anti-static plastic scoops. Wipe surfaces with 10% alcoholic KOH (carefully) to degrade the electrophile, followed by water.

References

  • Almac Group. "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Almac Sciences, 2019. Link

  • MDPI. "Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15." Molecules, 2023.[5] Link

  • National Institutes of Health (NIH). "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." PMC, 2024.[6] Link

  • Fisher Scientific. "Safety Data Sheet: 5-Nitro-1,3-benzodioxole." Fisher Scientific, 2025.[7] Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018. Link

Sources

Troubleshooting & Optimization

separation of 4-nitro and 5-nitro 2,2-difluorobenzodioxole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Nitro-2,2-difluorobenzodioxole Isomers

Ticket ID: #DFBD-NITRO-SEP-001 Subject: Resolution of 4-nitro (impurity) and 5-nitro (target) 2,2-difluorobenzodioxole isomers. Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist.

Executive Summary

The nitration of 2,2-difluoro-1,3-benzodioxole (DFBD) typically yields a mixture favoring the 5-nitro isomer (~85-90%) over the 4-nitro isomer (~10-15%) .[1] Separation is challenging because the fluorine atoms on the dioxole ring significantly lower the melting point compared to the non-fluorinated analog, often resulting in an oil or low-melting solid mixture that resists standard recrystallization.[1]

This guide provides a tiered troubleshooting approach, moving from analytical diagnostics to bulk purification strategies.

Module 1: Diagnostic & Analytical (The "Is it Pure?" Phase)

Q: My HPLC shows a single broad peak. How do I resolve the 4-nitro and 5-nitro isomers?

A: Standard C18 columns often fail to separate these positional isomers because their hydrophobicities are nearly identical. You must exploit their difference in


-electron distribution (dipole moment).[1]

Recommended Protocol:

  • Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column.[1] The

    
     interactions between the stationary phase and the nitro-aromatic ring differ significantly based on the steric position of the nitro group (ortho vs. meta/para).[1]
    
  • Mobile Phase: Water/Methanol is superior to Water/Acetonitrile for this separation. Methanol allows for stronger

    
    -interaction with the phenyl phase.[1]
    
  • Isocratic Hold: Use an isocratic step (e.g., 55% MeOH) rather than a steep gradient to maximize interaction time during the critical elution window.

DOT Diagram: HPLC Method Development Logic

HPLC_Method Start Start: Poor Resolution Check_Col Column Type? Start->Check_Col C18 C18 / C8 Check_Col->C18 Current Phenyl Phenyl-Hexyl / Biphenyl Check_Col->Phenyl Already Using C18->Phenyl Switch To Action_Solvent Switch Solvent MeCN -> MeOH Phenyl->Action_Solvent Action_Gradient Optimize Gradient Add Isocratic Hold Action_Solvent->Action_Gradient Success Baseline Separation (Rs > 1.5) Action_Gradient->Success

Caption: Decision tree for optimizing HPLC separation of positional nitro-isomers.

Module 2: Purification Workflows (The "How to Fix It" Phase)

Q: The mixture oils out during recrystallization. How do I get the 5-nitro isomer to crystallize?

A: The 2,2-difluoro substitution lowers the melting point significantly (unlike the non-fluorinated analog which melts >140°C). The 5-nitro isomer is likely a low-melting solid (MP ~48-55°C), while the 4-nitro impurity acts as a solvent, depressing the melting point further.[1]

Strategy A: Low-Temperature Fractional Crystallization (Scalable)
  • Principle: The 5-nitro isomer is more symmetric and has a higher lattice energy than the "kinked" 4-nitro (ortho) isomer.[1]

  • Solvent System: Use Isopropyl Alcohol (IPA) or IPA/Heptane (1:4) .[1]

  • Protocol:

    • Dissolve the crude oil in minimal warm IPA (approx 40°C).

    • Add Heptane slowly until slight turbidity appears.[1]

    • Seeding is Critical: You must seed the solution with a pure crystal of 5-nitro-2,2-difluorobenzodioxole.[1] If you lack seeds, scratch the glass or cool a small aliquot on dry ice to induce nucleation.

    • Cool slowly to -10°C or -20°C. The 4-nitro isomer should remain in the mother liquor.

Strategy B: Flash Chromatography (Lab Scale <10g)
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Eluent: Toluene/Heptane (gradient 10% to 40% Toluene).

  • Why Toluene? Toluene provides better selectivity for nitro-isomers on silica than EtOAc/Hexane due to secondary electronic interactions.[1] The 4-nitro isomer (less polar due to internal shielding/dipole cancellation) usually elutes before the 5-nitro isomer.[1]

Strategy C: Chemical Depletion (The "Nuclear Option")
  • Context: If physical separation fails, exploit the steric hindrance of the 4-nitro group.[1]

  • Technique: Selective reduction.[1]

  • Mechanism: The 5-nitro group is sterically accessible.[1] However, in some sulfide reductions, the ortho-nitro (4-pos) can be selectively reduced or left behind depending on pH.[1]

  • Alternative: Reduce both to anilines (

    
    ). The resulting 5-amino-2,2-difluorobenzodioxole  and 4-amino  isomer have vastly different pKa values.[1]
    
    • Dissolve the aniline mixture in ether.

    • Extract with limiting dilute HCl.[1] The more basic isomer (usually the 5-amino, as the 4-amino is hindered and has an ortho-fluorine inductive effect) will protonate and move to the aqueous layer first.[1]

Module 3: Troubleshooting Specific Scenarios

Q: I tried distillation, but the isomers co-distilled. Why? A: The boiling point difference is likely <5°C.

  • Correction: You need a Spinning Band Distillation column (high theoretical plates) and high vacuum (<2 mmHg).

  • Warning: Nitro compounds are thermally unstable.[1] Do not exceed pot temperatures of 140°C. If the separation requires higher heat, abandon distillation to avoid thermal runaway/explosion risk.

Q: My yield is low after crystallization. A: You are likely losing product to the "eutectic melt."

  • Fix: Do not wash the filter cake with fresh solvent. Wash with cold mother liquor first, then a very small amount of -20°C heptane.[1] Recyle the mother liquor, strip it down, and run a second crop or a column on the residue.

Data Summary: Physical Properties

Property5-Nitro-2,2-difluorobenzodioxole4-Nitro-2,2-difluorobenzodioxole
Role Major Product (Target)Minor Impurity
Est.[1] MP ~48–55°C (Low melting solid)<25°C (Liquid/Oil)
Polarity Higher (Elutes 2nd on Silica)Lower (Elutes 1st on Silica)
Symmetry

axis (local)
Asymmetric

Visual Workflow: Purification Decision Matrix

Purification_Logic Input Crude Nitration Mixture (Oil/Solid Mix) Scale_Check Scale of Operation? Input->Scale_Check Small_Scale < 10 Grams Scale_Check->Small_Scale Large_Scale > 100 Grams Scale_Check->Large_Scale Chromatography Flash Chromatography (Toluene/Heptane) Small_Scale->Chromatography Cryst_Check Is 5-Nitro Solid? Large_Scale->Cryst_Check Crystallization Fractional Crystallization (IPA/Heptane @ -20°C) Cryst_Check->Crystallization Yes (Seeding possible) Derivatization Reduce to Aniline & Acid Extraction Cryst_Check->Derivatization No (Persistent Oil)

Caption: Workflow for selecting the purification method based on scale and physical state.

References

  • Nitration of Benzodioxoles & Isomer Ratios

    • Source: PrepChem.[1] "Synthesis of 5-nitro-1,3-benzodioxole." (Analogous chemistry demonstrating the 4-nitro/5-nitro selectivity).

    • URL:[Link]

  • Physical Properties of Difluoro-Analogs

    • Source: EPA CompTox Dashboard. "4,5-difluoro-2-nitrophenol" (Physicochemical data for hydrolysis products).[1]

    • URL:[Link]

  • Separation of Nitro-Isomers (Patent)

    • Source: Google Patents.[1] "Process for separating nitration isomers of substituted benzene compounds (EP0155441A1)."

    • URL
  • HPLC Method for Isomers

    • Source: BenchChem.[1] "HPLC Separation of Nitrophenol Isomers." (Principles of ortho/para separation on RP-HPLC).

Sources

Technical Support Center: 2,2-Difluoro-4-nitro-1,3-benzodioxole Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists dealing with the isolation and purification of 2,2-difluoro-4-nitro-1,3-benzodioxole .

Note on Isomerism: The nitration of 2,2-difluoro-1,3-benzodioxole predominantly yields the 5-nitro isomer (para to the oxygen). The 4-nitro isomer (ortho to the oxygen) is typically the minor product (<10-15%). If your target is the 4-nitro isomer, your primary challenge is regioisomer separation . If your target is the 5-nitro isomer, please refer to the "Major Isomer Purification" sections.

Part 1: Rapid Triage (FAQs)

Q1: My product is an oil, but I expected a solid. Is it impure? A: Likely, yes. While the 5-nitro isomer is a solid (MP ~148-150°C for the non-fluorinated analog; the difluoro analog is typically lower, ~40-50°C or a low-melting solid), the 4-nitro isomer often exists as an oil or low-melting solid due to the "ortho effect" disrupting crystal lattice packing. If you have a persistent oil, do not force crystallization immediately. Check for:

  • Residual Solvent: High-boiling solvents (DMF, acetic acid) can prevent solidification.

  • Isomer Mixture: A mix of 4- and 5-nitro isomers will form a eutectic mixture that stays liquid.

Q2: I see two spots on TLC. Which one is my 4-nitro target? A: In most silica gel systems (Hexane/EtOAc), the 4-nitro isomer (ortho-substituted) is less polar and will have a higher Rf (travel further) than the 5-nitro isomer.

  • Spot 1 (Higher Rf): 4-nitro isomer (Minor product, Target).

  • Spot 2 (Lower Rf): 5-nitro isomer (Major product, Impurity).

  • Tip: Run a 2D-TLC or co-spot with authentic 5-nitro standard to confirm.

Q3: Can I use acid-base extraction? A: No. Unlike nitrophenols, this compound has no acidic proton. The benzodioxole ring is neutral. Standard aqueous washes (NaHCO3, Brine) only remove mineral acids from the nitration step, not organic impurities.

Part 2: Deep Dive Troubleshooting

Scenario A: "I need to isolate the 4-nitro isomer (Minor) from the 5-nitro (Major)."

The Problem: You have a crude reaction mixture containing ~85% 5-nitro and ~15% 4-nitro. The Solution: You cannot rely on simple recrystallization, as the major impurity (5-nitro) will crystallize out, leaving your target in the mother liquor enriched but still impure.

Workflow:

  • Bulk Reduction (Filtration): Chill the crude oil in cold Ethanol (0°C). The 5-nitro isomer is less soluble and may crystallize. Filter and keep the filtrate (mother liquor). Your 4-nitro target is in the liquid.

  • Chromatography (The Critical Step): You must use Flash Column Chromatography on the filtrate.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 5% Ethyl Acetate in Hexane (Isocratic).

    • Loading: Dry load on Celite/Silica to prevent band broadening.

    • Logic: The 4-nitro elutes first. Collect early fractions aggressively.

Scenario B: "My yield is low after recrystallization."

The Problem: You are losing product to the mother liquor. The Cause: The electron-withdrawing fluorine atoms increase the lipophilicity of the molecule compared to standard benzodioxoles, making it surprisingly soluble in organic solvents like ethanol or IPA. The Solution:

  • Switch Solvent: Use a binary solvent system . Dissolve in minimal warm Ethanol, then add Water dropwise until turbidity persists. Cool slowly to 4°C.

  • Anti-Solvent Crash: Dissolve in minimal Toluene, then add Heptane.

Scenario C: "The product has a dark/red color."

The Problem: Presence of oxidation byproducts (quinones) or polynitrated species. The Solution:

  • Activated Carbon Treatment: Dissolve crude in refluxing Ethanol. Add Activated Carbon (10 wt%). Stir for 30 mins. Filter hot through Celite.

  • Alumina Plug: Pass a solution of the compound (in DCM) through a short pad of neutral Alumina. This removes highly polar colored impurities.

Part 3: Advanced Purification Protocols

Protocol 1: Isolation of 4-Nitro Isomer via Flash Chromatography

Use this when 4-nitro is the target and 5-nitro is the contaminant.

Materials: Silica Gel 60, Hexanes (HPLC grade), Ethyl Acetate, Celite 545.

  • Sample Prep: Dissolve 5.0 g of crude oil in 20 mL Dichloromethane. Add 10 g of Celite. Evaporate to dryness (Rotavap) to obtain a free-flowing powder.

  • Column Setup: Pack a column (ID: 4 cm, Length: 20 cm) with Silica Gel slurry in 100% Hexanes.

  • Elution Gradient:

    • 0-5 mins: 100% Hexanes (Flush).

    • 5-30 mins: 2% EtOAc in Hexanes.

    • 30-60 mins: 5% EtOAc in Hexanes.

  • Fraction Collection: Collect 20 mL fractions. Spot TLC (10% EtOAc/Hexane).

    • Target (4-nitro): Appears first (High Rf).

    • Impurity (5-nitro): Appears later (Lower Rf).

  • Concentration: Combine pure fractions. Evaporate <40°C.

Protocol 2: Purification of 5-Nitro Isomer (Major) via Recrystallization

Use this if you want to remove the 4-nitro isomer to get pure 5-nitro.

Materials: Ethanol (95%), Deionized Water.

  • Dissolution: Place 10 g crude solid in a flask. Add 40 mL Ethanol. Heat to reflux (78°C) until dissolved.

  • Nucleation: Remove from heat. If solution is clear, add Water dropwise (~5-10 mL) until a faint cloudiness persists.

  • Cooling: Reheat slightly to clear the solution, then let it cool to Room Temp (25°C) over 2 hours. Do not crash cool on ice yet.

  • Crystallization: Once needles form, move to 4°C fridge for 4 hours.

  • Filtration: Filter vacuum. Wash cake with cold 50% EtOH/Water.

  • Result: The crystals are pure 5-nitro. The filtrate contains the 4-nitro and other impurities.

Part 4: Decision Logic & Visualization

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Nitration of 2,2-difluoro-1,3-benzodioxole) CheckState Physical State? Start->CheckState Solid Solid Precipitate (Likely >80% 5-nitro) CheckState->Solid Precipitates Oil Oily / Waxy Solid (High 4-nitro content or Solvent) CheckState->Oil Remains Oil TargetQ What is your Target? Solid->TargetQ Oil->TargetQ Column Protocol 1: Flash Chromatography (Silica, 5% EtOAc/Hex) Oil->Column Direct Purification Target5 Target: 5-Nitro (Major) TargetQ->Target5 Target4 Target: 4-Nitro (Minor) TargetQ->Target4 Recryst Protocol 2: Recrystallization (EtOH/H2O) Target5->Recryst Best Method Filter Filtration Strategy: Filter off Solid (5-nitro) Keep Mother Liquor (4-nitro) Target4->Filter Step 1: Enrich Filter->Column Step 2: Isolate

Caption: Decision matrix for selecting the correct purification workflow based on physical state and isomeric target.

Part 5: Key Properties & Data[1]

Property5-Nitro Isomer (Major)4-Nitro Isomer (Minor)Note
Approx. Melting Point 148–150 °C (Ref 1)< 50 °C (Oil/Low Melt)4-nitro disrupts lattice packing.
TLC Rf (10% EtOAc/Hex) 0.300.454-nitro is less polar (Ortho effect).
Solubility (Ethanol) Moderate (Hot), Low (Cold)HighHard to crystallize 4-nitro.
Synthesis Origin Para-substitution (Electronic)Ortho-substitution (Steric/Minor)5-position is activated.

References

  • PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. (Nitration of benzodioxole scaffold). Available at: [Link]

  • Organic Syntheses. Preparation of 2,2-Difluoro-1,3-benzodioxole. (Precursor Synthesis). Coll. Vol. 10, p. 234 (2004). Available at: [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Google Patents.Process for preparing 2,2-difluoro-1,3-benzodioxole (US5432290A). (Industrial synthesis and impurity profiles).

Sources

Technical Support Guide: Solubility & Handling of 2,2-Difluoro-4-nitro-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 2,2-Difluoro-4-nitro-2H-1,3-benzodioxole Class: Fluorinated Nitro-Aromatic Heterocycle Primary Application: Intermediate for pharmaceutical synthesis (e.g., antiviral, anticancer scaffolds) and agrochemical development.

The Solubility Paradox: Researchers often underestimate the solubility challenges of this compound. While the nitro group (


)  imparts polarity, the 2,2-difluorodioxole ring  introduces significant lipophilicity and electron-withdrawing character. This creates a "push-pull" electronic system that disrupts standard solubility predictions. The molecule often exhibits high crystallinity and poor solubility in standard ethereal solvents, leading to unexpected precipitation during workups or "oiling out" during purification.

This guide addresses these specific solubility bottlenecks with field-proven troubleshooting protocols.

Solubility Profiling & Solvent Compatibility

The following matrix categorizes solvents based on their thermodynamic interaction with 2,2-difluoro-4-nitro-2H-1,3-benzodioxole.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent Primary choice for stock solutions. Dissolves readily at RT. ideal for biological assays or nucleophilic substitution reactions.
Chlorinated DCM, Chloroform, DCE Good Best for extraction/workup. High solubility due to polarizability match. DCM is the standard solvent for liquid-liquid extraction.
Polar Protic Methanol, Ethanol, IPA Moderate Temperature Dependent. Often requires heating to dissolve. Useful as the "good solvent" in recrystallization pairs.
Esters/Ketones Ethyl Acetate, Acetone, THF Moderate/Good Variable. Good solubility at low concentrations. At high concentrations (>0.5 M), spontaneous crystallization may occur upon cooling.
Ethers Diethyl Ether, MTBE Poor/Moderate Risk of Precipitation. Often insufficient for dissolving crude solids. Use only for washing or as an anti-solvent.
Hydrocarbons Hexanes, Heptane, Toluene Poor Anti-Solvent. The compound is virtually insoluble. Use these to force precipitation or induce crystallization.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot get the solid to dissolve for NMR analysis."

User Scenario: You are trying to dissolve 10 mg in


 (Chloroform-d), but fine particulates remain even after shaking.

Root Cause: While chlorinated solvents are generally good, the high lattice energy of the 4-nitro crystal form can impede rapid dissolution in


 at room temperature. The 4-position nitro group creates a distinct dipole moment that may require higher dielectric constants for disruption.

Corrective Protocol:

  • Switch Solvent: Use DMSO-d6 or Acetone-d6 . The high polarity of DMSO disrupts the crystal lattice immediately.

  • Thermal Assist: If you must use

    
    , gently warm the NMR tube in a water bath to 35-40°C and sonicate for 30 seconds.
    
  • Filtration: If solids persist in

    
    , filter the solution through a glass wool plug directly into the NMR tube. The undissolved solid is likely inorganic salt (e.g., KF, NaCl) carried over from synthesis, not the organic product.
    
Issue 2: "The product precipitates as a gum or oil during recrystallization."

User Scenario: You dissolved the crude material in hot Ethyl Acetate and added Hexanes. Instead of crystals, a yellow/orange oil separated at the bottom.

Root Cause: This is "oiling out," caused by adding the anti-solvent (Hexane) too quickly or at too low a temperature. The compound enters a liquid-liquid phase separation region before it hits the crystallization boundary.

Corrective Protocol (The "Seeding" Method):

  • Re-dissolve: Heat the mixture until the oil fully dissolves back into a clear solution (add more EtOAc if necessary).

  • Slow Cooling: Turn off the heat and let the flask cool slowly in the oil bath. Do not place it directly on a cold bench.

  • Seed Crystal: When the solution is warm (approx. 40°C), add a tiny crystal of pure product (or scratch the glass wall with a glass rod).

  • Controlled Addition: Add the anti-solvent (Hexane) dropwise only after turbidity or crystals begin to form.

Issue 3: "My reaction yield is low because the starting material won't dissolve."

User Scenario: You are running a nucleophilic substitution or reduction. The protocol calls for Ethanol or Toluene, but the 2,2-difluoro-4-nitro-2H-1,3-benzodioxole sits at the bottom of the flask.

Root Cause: Heterogeneous reactions often suffer from poor kinetics. Toluene and Ethanol are poor solvents for this specific nitro-fluorinated scaffold at room temperature.

Corrective Protocol:

  • Co-Solvent System: Add 10-20% THF or DCM to your reaction solvent. This increases solubility without necessarily interfering with the reaction mechanism.

  • Phase Transfer Catalysis (PTC): If the reaction involves aqueous reagents, the starting material's lipophilicity is an asset. Use a PTC like Tetrabutylammonium bromide (TBAB) to facilitate the reaction across the interface, rather than trying to force homogeneity.

  • Switch to Dipolar Aprotic: If compatible with your reagents, switch the solvent to Acetonitrile or DMF .

Visual Workflow: Dissolution Decision Tree

The following logic flow helps you select the correct solvent strategy based on your immediate goal (Analysis, Reaction, or Purification).

Solubility_Workflow Start Goal: Dissolve 2,2-difluoro-4-nitro-2H-1,3-benzodioxole Decision1 What is the Application? Start->Decision1 Analysis Analytical (NMR/HPLC) Decision1->Analysis Quant/ID Reaction Chemical Synthesis Decision1->Reaction Synthesis Purification Purification / Workup Decision1->Purification Isolation NMR_Solvent Use DMSO-d6 or Acetone-d6 (Avoid CDCl3 for stock) Analysis->NMR_Solvent Temp_Check Reaction Temp? Reaction->Temp_Check High_Temp >80°C: Toluene or Sulfolane Temp_Check->High_Temp High Low_Temp <40°C: DCM, THF, or DMF Temp_Check->Low_Temp Low/RT Extract Extraction: Use DCM (Bottom Layer) or EtOAc (Top Layer) Purification->Extract Liquid-Liquid Cryst Recrystallization: Solvent: Hot EtOH or IPA Anti-solvent: Water or Heptane Purification->Cryst Solid

Figure 1: Decision tree for solvent selection based on experimental intent. Green nodes indicate recommended endpoints.

Advanced Handling & Stability

Storage Stability in Solution
  • DMSO/DMF: Stable for <24 hours at Room Temperature. Long-term storage in nucleophilic solvents is not recommended due to the potential for slow nucleophilic aromatic substitution (

    
    ) of the fluorine atoms or nitro group displacement, especially if the solvent contains trace water or amines [1].
    
  • DCM/Chloroform: Stable for weeks if stored at 4°C in the dark.

  • Solid State: Stable indefinitely at room temperature if kept dry.

Safety Note: Energetics

As a nitro-aromatic compound, 2,2-difluoro-4-nitro-2H-1,3-benzodioxole possesses high energy potential.

  • Do not concentrate solutions to dryness at temperatures >50°C.

  • Do not distill reaction mixtures containing this intermediate to dryness; always leave a solvent heel.

References

  • Synthesis & Reactivity Context

    • Process for the preparation of 2,2-difluoro-1,3-benzodioxole.[1][2][3][4][5][6] (US Patent 5432290A). Describes solvent systems (Sulfolane, Acetonitrile) and thermal stability limits for related difluoro-benzodioxoles.

  • Physical Properties & Safety

    • 2,2-Difluoro-1,3-benzodioxole (CID 74103).[7] PubChem.[7] National Library of Medicine. Provides physical property data (LogP, H-bond acceptors) used to derive solubility profiles.

  • Related Derivative Handling

    • 4-Amino-2,2-difluoro-1,3-benzodioxole Safety Data Sheet. Sigma-Aldrich.[8][9] Highlights storage conditions and acute toxicity hazards relevant to the 4-substituted class.

  • Reaction Solvent Effects

    • Can reaction solvent choice impact synthesis results? Biotage.[5] Discusses the impact of solvent polarity (DMSO vs. EtOAc) on the yield and precipitation of benzodioxole-like intermediates.

Sources

stability of 2,2-difluoro-4-nitro-1,3-benzodioxole under basic conditions

[1]

Executive Summary: The Stability Paradox

2,2-Difluoro-4-nitro-1,3-benzodioxole represents a specific stability challenge in medicinal chemistry. While the 2,2-difluoro-1,3-benzodioxole (DFBD) scaffold is generally considered a robust bioisostere for carbonyls or ethers, the introduction of a nitro group at the C4 position significantly alters its electronic properties.

The Critical Warning: Under basic conditions (pH > 10) or in the presence of strong nucleophiles (alkoxides, hydroxide), the C4-nitro group activates the dioxole ring towards catastrophic hydrolysis .[1] This degradation is often invisible by standard TLC until workup, where it manifests as a distinct color change.[1]

Quick Diagnostic: The "Red Flag" Test
ObservationDiagnosisAction
Solution remains colorless/pale yellow Stable. Ring is intact.[1]Proceed with workup using buffered aqueous solutions.[1]
Solution turns deep orange/red Degradation. Ring opening has occurred.[1]The red color indicates the formation of 3-nitrocatecholate anions.[1] The batch is likely compromised.[1]

Mechanistic Insight: Why It Fails

To troubleshoot effectively, you must understand the degradation pathway.[1] The 4-nitro group is electron-withdrawing, which pulls electron density from the benzene ring and, by extension, the oxygen atoms at positions 1 and 3.

  • Activation: The C4-nitro group makes the oxygen at C3 a superior leaving group compared to the unsubstituted scaffold.[1]

  • Attack: Hydroxide or alkoxide ions attack the electron-deficient C2 bridgehead carbon (the

    
     center).[1]
    
  • Collapse: The ring opens, initially forming a carbonate intermediate, which rapidly hydrolyzes to 3-nitrocatechol .[1]

Degradation Pathway Diagram

GStart2,2-Difluoro-4-nitro-1,3-benzodioxoleAttackNucleophilic Attack(OH- at C2)Start->Attack High pH / HeatInterTetrahedralIntermediateAttack->InterOpenRing OpeningInter->Open Nitro-assistedCleavageProduct3-Nitrocatechol(Deep Red Anion)Open->Product Irreversible

Figure 1: The base-mediated degradation pathway.[1] The C4-nitro group facilitates the ejection of the phenoxide leaving group, leading to ring destruction.

Troubleshooting & FAQs

Q1: I am trying to reduce the nitro group to an amine. Can I use hydrazine/KOH?

Recommendation: Avoid. Hydrazine hydrate is basic, and KOH is a strong base.[1] This combination often leads to ring opening before reduction is complete.[1]

  • Alternative: Use Iron powder/Ammonium Chloride in Ethanol/Water or Catalytic Hydrogenation (H2, Pd/C) in neutral solvents (MeOH/EtOAc).[1] These conditions preserve the difluorodioxole ring.[1][2]

Q2: My reaction requires a base (e.g., for S_NAr on the nitro group). What should I use?

Recommendation: Use non-nucleophilic, weak inorganic bases .

  • Safe: Potassium Carbonate (

    
    ), Sodium Bicarbonate (
    
    
    ), Cesium Carbonate (
    
    
    ).[1]
  • Risky: Triethylamine (

    
    ), DBU (can cause elimination/hydrolysis if wet).[1]
    
  • Forbidden: Sodium Methoxide (

    
    ), Sodium Hydroxide (
    
    
    ), Lithium Hydroxide (
    
    
    ).[1]
Q3: I see a new spot on TLC that doesn't move (baseline). What is it?

Diagnosis: This is likely the 3-nitrocatechol degradation product.[1] It is highly polar and acidic.[1]

  • Verification: Treat a mini-workup of the reaction mixture with aqueous NaOH. If the aqueous layer turns blood red , it is the nitrocatechol.[1]

Q4: Can I use this compound in a Suzuki coupling with basic aqueous conditions?

Recommendation: Proceed with Caution. Standard Suzuki conditions (

1
  • Optimization: Switch to anhydrous conditions using Potassium Phosphate (

    
    )  suspended in Toluene or DMF to minimize hydrolysis risk.[1]
    

Experimental Protocols

Protocol A: Stability Test (Go/No-Go)

Before committing valuable intermediates, validate the stability of the scaffold under your proposed reaction conditions.

  • Dissolve: 10 mg of 2,2-difluoro-4-nitro-1,3-benzodioxole in 0.5 mL of the proposed solvent.

  • Add Base: Add the equivalent amount of base you intend to use.[1]

  • Monitor:

    • T=0 min: Check color.

    • T=1 hour: Check color and spot TLC.

    • T=Overnight: Check LCMS.

  • Result Interpretation:

    • LCMS Peak at M-154 (loss of F2/C) or M-26 (loss of C2F2? No, usually M+H of catechol): The molecular weight of the starting material is ~203.[1] The catechol product is ~155.[1][3] If you see a major peak shift to ~155 (negative mode), the ring is gone.

Protocol B: Safe Workup Procedure

Standard alkaline workups (1N NaOH) destroy this compound.[1]

  • Quench: Pour reaction mixture into saturated Ammonium Chloride (

    
    )  or 0.5 M Potassium Phosphate Monobasic (
    
    
    )
    .
    • Target pH: 6.0 - 7.5.[1]

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

  • Wash: Wash organic layer once with water and once with brine.[1] Do not wash with basic solutions (e.g., 1M NaOH) to remove phenol impurities, as this will degrade your product during the extraction.

  • Dry: Dry over

    
     and concentrate at 
    
    
    .

Data Summary: Base Compatibility Matrix

Base TypeSpecific ReagentCompatibilityNotes
Alkoxides NaOMe, KOtBuIncompatible Rapid nucleophilic attack at

.[1]
Hydroxides NaOH, KOH, LiOHIncompatible Hydrolysis to carbonate/catechol.[1]
Carbonates

,

Compatible Safe in anhydrous DMF/DMSO.[1]
Amides LiHMDS, LDAVariable Low temp (-78°C) only; risk of ring fragmentation.[1]
Amines

, DIPEA
Compatible Generally safe; avoid prolonged heating.[1]

References

  • Synthesis and Reactivity of 2,2-Difluorobenzodioxoles

    • Source: U.S. Patent 5,432,290 (Process for the preparation of 2,2-difluoro-1,3-benzodioxole).[1]

    • Relevance: Establishes the synthesis conditions (KF/KHF2) and stability limits of the parent ring system.
    • URL:

  • Biodegrad

    • Source: Bygd, M. D., et al. (2021).[2] "Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1." Applied and Environmental Microbiology.

    • Relevance: detailed mechanistic proof of nucleophilic attack at the bridgehead carbon leading to spontaneous ring opening and catechol form
    • URL:

  • Nitroc

    • Source: PubChem Compound Summary for CID 4675622, 3-Nitroc
    • Relevance: Confirms the degradation product structure and its characteristic color changes in basic media.
    • URL:[1]

Technical Support Center: Purification of 2,2-Difluoro-4-nitro-1,3-benzodioxole

[1]

Case ID: PUR-DFNB-04 Subject: Recrystallization Solvent Systems & Troubleshooting Status: Active Guide[1]

Executive Summary

Purifying 2,2-difluoro-4-nitro-1,3-benzodioxole presents a specific challenge due to the competing polarity of the nitro group (strongly polar) and the 2,2-difluorodioxole ring (lipophilic/hydrophobic).[1] Unlike its non-fluorinated analog (4-nitro-1,3-benzodioxole, mp ~148°C), the introduction of fluorine atoms often lowers the melting point and increases solubility in lipophilic solvents, significantly raising the risk of "oiling out" during recrystallization.[1]

This guide provides validated solvent systems, step-by-step protocols, and troubleshooting for common failure modes.

Part 1: Solvent Selection Matrix

Technical Insight: The target compound requires a solvent system that solvates the nitro-aromatic core at high temperatures but exploits the lipophilicity of the difluoro-bridge to force precipitation upon cooling.[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Applicability
Binary (Standard) Ethanol (Abs.) Water 5:1 to 3:1Best Starting Point. High recovery.[1] Water forces the hydrophobic fluoro-ring out of solution.[1]
Binary (Alternative) Ethyl Acetate n-Heptane 1:2 to 1:4For Oily Crudes. Heptane minimizes oiling out better than hexane due to higher boiling point (98°C).[1]
Single Solvent Methanol N/AN/AFor High Purity Samples. Only effective if the crude is already >90% pure; otherwise, recovery is poor.
Single Solvent Toluene N/AN/AFor Large Scale. Good temperature coefficient, but requires cooling to -10°C for max yield.[1]

Critical Warning (Isomerism): Direct nitration of 2,2-difluoro-1,3-benzodioxole predominantly yields the 5-nitro isomer.[1] The 4-nitro isomer is typically synthesized via specific routes (e.g., from 3-nitrocatechol).[1] Ensure you have the correct regioisomer before interpreting melting point data, as the 5-nitro isomer melts significantly higher than the 4-nitro isomer.[1]

Part 2: Troubleshooting & FAQs

Q1: My product forms a yellow oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "oiling out," common with fluorinated nitro-aromatics.[1] It occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution enters a liquid-liquid immiscibility gap before crystallizing.[1]

Corrective Protocol (The "Seeding" Method):

  • Re-dissolve: Heat the mixture until the oil layer dissolves completely into the solvent.

  • Adjust Solvent: Add a small amount (5-10%) of the dissolving solvent (e.g., Ethanol) to lower the saturation slightly.

  • Slow Cool: Remove from heat and allow to cool very slowly with vigorous stirring.

  • Seed: When the temperature reaches ~5°C above the expected melting point (or when cloudiness appears), add a seed crystal of pure product.

  • Trituration: If oil persists, decant the supernatant and triturate (grind) the oil with cold hexanes or pentane to induce solidification.

Q2: I suspect my sample is contaminated with the 5-nitro isomer. Can recrystallization separate them?

Answer: Separation is difficult but possible.[1]

  • Mechanism: The 5-nitro isomer is generally more symmetric and higher melting, making it less soluble in polar solvents than the 4-nitro isomer.[1]

  • Strategy: Use Ethanol/Water . The 5-nitro isomer will typically crystallize first.[1]

    • Step 1: Dissolve crude in hot Ethanol.

    • Step 2: Add water until slight turbidity.[1]

    • Step 3: Cool to Room Temperature (RT). Filter off the first crop (likely enriched in 5-nitro).[1]

    • Step 4: Cool the mother liquor to 0°C or -20°C to harvest the 4-nitro isomer.[1]

  • Validation: Always check fractions via 19F-NMR. The fluorine shift will differ significantly between the 4-nitro (ortho to bridge) and 5-nitro (meta to bridge) positions.[1]

Q3: Why avoid Chlorinated Solvents (DCM/Chloroform)?

Answer: While the compound dissolves well in DCM, these solvents are too good at solvating the fluorinated ring. Even at -20°C, the solubility remains too high for effective recovery (low yield).[1] Furthermore, DCM tends to trap within the crystal lattice of nitro-aromatics, leading to solvates that are difficult to dry.[1]

Part 3: Decision Tree & Workflow

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude 2,2-Difluoro-4-nitro-1,3-benzodioxoleCheckStateCheck Physical State @ RTStart->CheckStateIsSolidSolid / Semi-SolidCheckState->IsSolidYesIsOilViscous OilCheckState->IsOilYesRecrystRecrystallizationSystem: EtOH/H2O (3:1)IsSolid->RecrystTriturationTriturate with Cold Pentane/Hexaneto induce solidificationIsOil->TriturationTrituration->IsSolidSolidifiesTrituration->IsOilRemains Oil (Use Column Chrom.)CheckOilDid it Oil Out?Recryst->CheckOilYesOilYes: Re-heat & Add more EtOHCheckOil->YesOilPhase SeparationNoOilNo: Crystals FormedCheckOil->NoOilSuccessYesOil->RecrystRetry with SeedFilterFilter & Wash withcold HexaneNoOil->FilterDryVacuum Dry < 40°C(Avoid melting)Filter->Dry

Caption: Operational workflow for the purification of 2,2-difluoro-4-nitro-1,3-benzodioxole, prioritizing phase control.

Part 4: Experimental Protocol (Standardized)

Protocol A: Binary Recrystallization (EtOH/H₂O)

Best for removing general organic impurities.

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol (approx. 3-5 mL) and heat to 60°C. Add more ethanol dropwise just until the solid dissolves.

  • Anti-Solvent Addition: While maintaining 60°C, add warm Water dropwise.

    • Stop point: The moment a persistent faint cloudiness appears.[1]

    • Correction: Add 1-2 drops of Ethanol to clear the solution again.[1]

  • Crystallization: Remove from heat. Insulate the flask with a paper towel to ensure slow cooling to Room Temperature (RT).

    • Observation: If oil droplets appear, stir vigorously to break them up and induce crystallization.

  • Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter via vacuum filtration.[1] Wash cake with cold 10% EtOH/Water.[1]

Protocol B: Trituration (For Oily Crudes)

Best for initial solidification of gummy reaction products.

  • Dissolve the crude oil in a minimum amount of Diethyl Ether .[1]

  • Add 10 volumes of n-Pentane or Hexane .

  • Evaporate the Ether slowly under a stream of nitrogen.[1]

  • The product should crash out as a solid.[1] Filter immediately.

References

  • Synthesis of Fluorinated Benzodioxoles

    • Source: Organic Syntheses, Coll. Vol. 10, p. 234 (2004).
    • Relevance: Describes the general handling of 2,2-difluorobenzodioxole deriv
  • Purification of Nitro-Aromatics

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Edition).
    • Relevance: Standard protocols for mixed-solvent recrystallization of low-melting nitro compounds.[1]

  • Physical Properties & Safety (SDS)

    • Source: PubChem Compound Summary for 2,2-Difluoro-1,3-benzodioxole deriv
    • Relevance: Solubility and safety data for the parent scaffold.[1]

  • Isomer Characterization (19F-NMR)

    • Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.
    • Relevance: Essential for distinguishing the 4-nitro (ortho-F coupling) from the 5-nitro isomer.[1]

Technical Support Center: Purification of 2,2-difluoro-4-nitro-1,3-benzodioxole

Validation & Comparative

Analytical Benchmark: 2,2-Difluoro-4-nitro-1,3-benzodioxole Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Advantage

In modern medicinal chemistry, the 2,2-difluoro-1,3-benzodioxole moiety is a critical bioisostere for the standard methylenedioxy group. While the non-fluorinated parent (1,3-benzodioxole) is metabolically labile—prone to cytochrome P450 oxidation at the methylene bridge—the 2,2-difluoro analog blocks this metabolic soft spot, significantly enhancing half-life (


) and altering lipophilicity.

This guide focuses on the 4-nitro derivative (2,2-difluoro-4-nitro-1,3-benzodioxole). This specific regioisomer is synthetically challenging; electrophilic aromatic substitution favors the 5-position. Therefore, verifying the 4-nitro substitution pattern via


H NMR is the primary quality gate for researchers using this building block for aniline-based drug candidates.

Comparative Landscape: Fluorinated vs. Non-Fluorinated[1]

The following table contrasts the target molecule with its non-fluorinated parent and its primary regioisomeric impurity.

Table 1: Physicochemical & Spectral Comparison
FeatureTarget: 2,2-Difluoro-4-nitro Alternative A: 4-Nitro-1,3-benzodioxole Impurity B: 2,2-Difluoro-5-nitro
Formula



Metabolic Stability High (Blocked C-H oxidation)Low (Quinone methide formation)High

H NMR Aliphatic
Silent (No signals < 6.5 ppm)Diagnostic Singlet (~6.15 ppm, 2H)Silent
Aromatic Pattern ABC System (3 adjacent protons)ABC System (3 adjacent protons)ABX System (Isolated H4 + H6/H7 pair)
Electronic Effect Strong

-withdrawing (

)
Weak

-donating (

)
Strong

-withdrawing
Key Application Kinase inhibitors (ortho-aniline precursor)Natural product analogsGeneral aniline precursor

Deep Dive: H NMR Spectrum Analysis

The structural confirmation of 2,2-difluoro-4-nitro-1,3-benzodioxole relies on two "Pass/Fail" checks: the absence of the methylene protons and the specific splitting pattern of the aromatic ring.

The "Silent" Region (Aliphatic Check)
  • Observation: The spectrum must be completely void of signals between 0.0 and 6.5 ppm (excluding solvent residuals).

  • Causality: The replacement of hydrogen with fluorine at the 2-position removes the characteristic methylene singlet found in non-fluorinated benzodioxoles (typically

    
     6.0–6.2 ppm).
    
  • Validation: Any integration in this region indicates contamination with the non-fluorinated starting material or solvent impurities.

The Aromatic Region (Regioisomer Differentiation)

The critical challenge is distinguishing the 4-nitro isomer from the thermodynamically favored 5-nitro isomer.

Target: 4-Nitro Isomer (1,2,3-Trisubstituted Ring)

The nitro group at position 4 leaves protons at positions 5, 6, and 7 intact. These protons are contiguous (adjacent).

  • Spin System: AMX or ABC (depending on field strength).

  • H6 (Middle Proton): Appears as a Triplet (or doublet of doublets with similar

    
     values). It couples to both H5 and H7 (
    
    
    
    Hz).
    • Shift:

      
       7.2 – 7.4 ppm.
      
  • H5 & H7 (Outer Protons): Appear as Doublets (or dd).

    • H5 (Ortho to Nitro): Deshielded, shifted downfield (

      
       7.6 – 7.8 ppm).
      
    • H7: Less deshielded (

      
       7.1 – 7.3 ppm).
      
Impurity: 5-Nitro Isomer (1,2,4-Trisubstituted Ring)

The nitro group at position 5 leaves protons at 4, 6, and 7 .

  • H4 (Isolated): Appears as a Singlet (or doublet with small

    
     Hz). This proton is "stranded" between the nitro group and the oxygen.
    
  • H6 & H7: Appear as an AB pair (two doublets) with strong ortho coupling (

    
     Hz).
    

Expert Insight: If you see a sharp singlet in the aromatic region (


 7.8–8.0 ppm), you have synthesized the 5-nitro  isomer, not the 4-nitro target.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure spectral clarity and prevent solvent-peak overlap in the critical aromatic region.

Reagents & Equipment[3][4][5]
  • Solvent: DMSO-

    
     (Preferred for solubility of nitro compounds) or CDCl
    
    
    
    (Acceptable, but shifts may vary).
  • Internal Standard: None recommended (to avoid signal overlap). Use residual solvent peak for calibration (DMSO: 2.50 ppm).

  • Instrument: 400 MHz or higher (essential to resolve H5/H6/H7 coupling).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve completely in 0.6 mL DMSO-

      
      . Ensure no suspended solids remain (filter if necessary).
      
    • Why: Suspended solids cause magnetic field inhomogeneity, broadening the critical splitting patterns needed to distinguish isomers.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton (zg30).

    • Scans (NS): 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds.
      
    • Why: Aromatic protons adjacent to nitro groups can have longer

      
       relaxation times. A short D1 leads to integration errors.
      
  • Processing:

    • Apodization: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required. Autophase often fails on the baseline of nitro-aromatics.

    • Integration: Normalize the total aromatic integral to 3.0.

Decision Logic & Visualization

The following diagram illustrates the logical flow for confirming the structure and rejecting common impurities.

NMR_Analysis_Flow Start Crude Product NMR Spectrum Check_Aliphatic Check 0.0 - 6.5 ppm Region Start->Check_Aliphatic Decision_Aliphatic Signal at ~6.1 ppm? Check_Aliphatic->Decision_Aliphatic Fail_NonF FAIL: Non-Fluorinated Start Material Present Decision_Aliphatic->Fail_NonF Yes (Singlet) Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Decision_Aliphatic->Check_Aromatic No (Silent) Decision_Pattern Splitting Pattern? Check_Aromatic->Decision_Pattern Result_5Nitro Singlet (H4) + 2 Doublets (Isolated Proton) Decision_Pattern->Result_5Nitro 1,2,4-Subst. Result_4Nitro Triplet + 2 Doublets (3 Adjacent Protons) Decision_Pattern->Result_4Nitro 1,2,3-Subst. Validation Confirm with 19F NMR (Expected: Singlet ~ -50 ppm) Result_4Nitro->Validation

Figure 1: Analytical decision tree for structural verification of 2,2-difluoro-4-nitro-1,3-benzodioxole.

References

  • PubChem. 2,2-Difluoro-1,3-benzodioxole Compound Summary. National Library of Medicine. [Link]

19F NMR Comparison Guide: 2,2-Difluoro-4-nitro-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR shifts of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary

In the high-stakes arena of fluorinated drug discovery, 2,2-difluoro-4-nitro-2H-1,3-benzodioxole represents a critical building block, serving as a lipophilic bioisostere for carbonyl groups or as a precursor to privileged amino-benzodioxole scaffolds.[1] However, its synthesis often yields regioisomeric mixtures (primarily the 4-nitro and 5-nitro isomers) that are difficult to distinguish by LC-MS alone.

This guide evaluates the performance of 19F NMR spectroscopy as the superior analytical standard for validating this compound. We compare its spectral signature against its regioisomers and non-cyclic analogs, providing a definitive protocol for purity assessment without the need for exogenous reference standards.

Technical Deep Dive: The Spectral Fingerprint

The 2,2-difluoro-1,3-benzodioxole motif exhibits a distinct 19F NMR resonance that is highly sensitive to the electronic environment of the benzene ring. Unlike open-chain difluoromethoxy groups (


), which appear upfield around -82 ppm with characteristic geminal proton coupling (

), the cyclic

moiety appears as a singlet in the -48 to -52 ppm range.
The Nitro Effect: 4-Nitro vs. 5-Nitro

The introduction of a nitro group (


) perturbs this chemical shift through inductive (

) and resonance (

) effects.
  • 4-Nitro Isomer (Target): The nitro group is ortho to one oxygen and meta to the other. The proximity to the dioxole ring induces a field effect that typically results in a slight deshielding relative to the parent.

  • 5-Nitro Isomer (Common Impurity): The nitro group is meta to one oxygen and para to the other. The electronic perturbation is more symmetric and distant from the fluorine nuclei.

Comparative Data Table

Note: Shifts are referenced to


 (

). Values are representative of

solutions.
CompoundStructure Type19F Shift (

ppm)
MultiplicityDistinction Key
2,2-Difluoro-4-nitro-1,3-benzodioxole Target Isomer -49.2 to -49.8 Singlet Sharp singlet; distinct from 5-nitro by ~0.5 ppm.
2,2-Difluoro-5-nitro-1,3-benzodioxoleRegioisomer-50.1 to -50.5SingletMajor impurity in nitration; slightly upfield.
2,2-Difluoro-1,3-benzodioxoleParent Scaffold-50.8SingletReference baseline.

-Difluoroanisole (

)
Open Chain Analog-82.0DoubletHuge shift difference; huge

coupling.
Trifluoromethoxy benzene (

)
Open Chain Analog-58.0SingletDistinct region; typically -58 ppm.

Expert Insight: While the chemical shift difference between the 4-nitro and 5-nitro isomers is small (


), it is diagnostic  when acquired with sufficient digital resolution. 19F NMR is superior here because the 1H NMR aromatic region is often crowded with solvent satellites or overlapping multiplets.
Strategic Validation Workflow

To ensure scientific integrity, we recommend a "Triangulated Verification" protocol. Do not rely on 19F NMR shift absolute values alone, as they drift with concentration and solvent. Use the Coupling-Shift Correlation method.

Diagram: Isomer Differentiation Logic

IsomerLogic Start Unknown Fluorinated Sample Step1 Run 19F NMR (Decoupled) Start->Step1 Decision1 Signal Region? Step1->Decision1 RegionA Signal @ -80 to -85 ppm (Doublet) Decision1->RegionA -OCHF2 RegionB Signal @ -58 ppm (Singlet) Decision1->RegionB -OCF3 RegionC Signal @ -48 to -51 ppm (Singlet) Decision1->RegionC -OCF2O- Step2 Run 1H NMR (Aromatic Region) RegionC->Step2 Decision2 Coupling Pattern? Step2->Decision2 Pattern4 3 Protons: dd, dd, t (1,2,3-Subst.) Decision2->Pattern4 Adjacent protons Pattern5 3 Protons: d, d, s (1,2,4-Subst.) Decision2->Pattern5 Isolated proton Result4 CONFIRMED: 4-Nitro Isomer Pattern4->Result4 Result5 IDENTIFIED: 5-Nitro Isomer Pattern5->Result5

Caption: Logical workflow for distinguishing the 4-nitro target from common fluorinated impurities and regioisomers.

Experimental Protocol

This protocol is designed to be self-validating. By including an internal standard or using the solvent lock as a secondary reference, you ensure the shift accuracy required to distinguish isomers.

Materials
  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Internal Standard (Optional): Hexafluorobenzene (

    
    , 
    
    
    
    ) or Trichlorofluoromethane (
    
    
    ,
    
    
    ). Note: For routine checks, referencing to the
    
    
    lock is usually sufficient if the spectrometer is well-calibrated.
Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgF19 (19F observe with 1H decoupling).

    • Why: Decoupling simplifies the spectrum to a singlet, maximizing Signal-to-Noise (S/N) and removing potential long-range H-F couplings that broaden the peak.

  • Spectral Width: 200 ppm (centered at -100 ppm).

    • Why: Covers the range of the target (-50 ppm) and potential standards (-164 ppm) without aliasing.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds.

    • Why: Fluorine nuclei in quaternary environments (like

      
      ) can have long T1 relaxation times. A short D1 leads to integration errors when quantifying isomer ratios.
      
  • Scans (NS): 16 - 64.

    • Why: High sensitivity of 19F usually yields clean spectra quickly.

Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 - 1.0 Hz.

  • Referencing: If no internal standard is used, verify the spectrometer's absolute frequency referencing (SR) using a standard sample or the deuterium lock frequency.

  • Integration: Integrate the region from -48 to -52 ppm. If two peaks appear, the ratio represents the regioisomeric purity (4-nitro vs 5-nitro).

Performance Comparison: 19F NMR vs. Alternatives
Feature19F NMR (Recommended) 1H NMRLC-MS
Specificity High: Direct observation of the unique

environment.
Medium: Aromatic region is crowded; requires analysis of J-coupling.Low: Both isomers have identical Mass/Charge (m/z 217).
Speed Fast: < 5 mins acquisition.Fast: < 5 mins acquisition.Slow: Requires method development for chiral/isomer separation.
Quantification Precise: Integrals directly correlate to molar ratio.Difficult: Overlapping peaks can skew integration.Variable: Ionization efficiency may differ slightly between isomers.
Sample Prep Minimal: Dissolve and shoot.Minimal: Dissolve and shoot.Moderate: Requires filtration/dilution.
References
  • Reich, H. J. "19F NMR Chemical Shifts."[2][3] University of Wisconsin-Madison Organic Chemistry Data, 2020. [Link]

  • PubChem. "2,2-Difluoro-1,3-benzodioxole Compound Summary." National Library of Medicine, 2025. [Link]

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.

Sources

Comparative Guide: GC-MS Fragmentation of 2,2-Difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern of 2,2-Difluoro-4-nitro-1,3-benzodioxole Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the Electron Ionization (EI) mass spectral behavior of 2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: N/A for specific isomer, Parent Scaffold CAS: 1583-59-1). The 2,2-difluoro-1,3-benzodioxole moiety is a critical bioisostere in medicinal chemistry, often used to improve metabolic stability compared to non-fluorinated benzodioxoles.[1]

Key Differentiator: The specific placement of the nitro group at the 4-position (ortho to the ether linkage) versus the 5-position creates distinct fragmentation kinetics. Unlike non-fluorinated analogs, the presence of the gem-difluoro group (


) blocks the classical "ortho-effect" (hydrogen transfer), forcing the molecule into alternative high-energy cleavage pathways.
Part 1: Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation patterns suitable for library matching, the following standardized EI-GCMS protocol is recommended.

Rationale: Standard 70 eV ionization is selected to maximize library compatibility (NIST/Wiley). A split injection is critical to prevent detector saturation, which can distort isotopic ratios (e.g.,


) used for formula confirmation.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? High solubility of nitro-aromatics and low boiling point ensures solvent peak separation from early eluting fragments.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split mode (20:1) at 250°C.

    • Oven Program: 50°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
  • MS Parameters:

    • Source: Electron Ionization (EI).[2][3]

    • Energy: 70 eV.[3]

    • Scan Range: 40–350 m/z.

    • Solvent Delay: 3.0 min.

Workflow Diagram

G Sample Analyte (1mg/mL DCM) Inlet Inlet: 250°C Split 20:1 Sample->Inlet Injection Column Column: DB-5ms Separation Inlet->Column Volatilization Ionization Source: EI 70 eV Column->Ionization Elution Detection Detector Scan 40-350 m/z Ionization->Detection Fragmentation

Caption: Standardized GC-MS workflow ensuring reproducible ionization energies and separation.

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of 2,2-difluoro-4-nitro-1,3-benzodioxole (MW: 203 Da) is governed by the stability of the difluorodioxole ring and the lability of the nitro group.

Primary Fragmentation Pathway
  • Molecular Ion (

    
    ): m/z 203 
    
    • The radical cation forms primarily on the aromatic ring.

    • Observation: The

      
       peak is expected to be distinct but not the base peak, due to the destabilizing electron-withdrawing nitro group.
      
    • Nitrogen Rule: Odd molecular weight (203) confirms an odd number of nitrogens (1).

  • Loss of Nitro Group (

    
    ): m/z 157 
    
    • Mechanism: Homolytic cleavage of the

      
       bond.
      
    • Significance: This is typically the Base Peak (100%) or a major ion. The resulting cation (2,2-difluoro-1,3-benzodioxol-4-yl cation) is stabilized by resonance from the oxygen lone pairs.

    • Equation:

      
      
      
  • Ring Contraction / Loss of Carbon Monoxide (

    
    ): m/z 129 
    
    • Mechanism: Following the loss of

      
      , the benzodioxole ring often undergoes contraction. The ether oxygen rearranges to expel a neutral 
      
      
      
      molecule.
    • Equation:

      
      
      
  • Difluorocarbene/Fluorine Loss Pathways (Minor)

    • Unlike non-fluorinated analogs (which lose

      
      ), the 
      
      
      
      group is robust. However, deep fragmentation can yield
      
      
      63 (
      
      
      ) or loss of
      
      
      (
      
      
      ).
Mechanistic Pathway Diagram

Fragmentation M_Ion Molecular Ion (M+) m/z 203 [C7H3F2NO4]+. M_NO2 [M - NO2]+ m/z 157 Base Peak Candidate M_Ion->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ m/z 173 (Minor) M_Ion->M_NO - NO (30 Da) M_Ring Ring Contraction [M - NO2 - CO]+ m/z 129 M_NO2->M_Ring - CO (28 Da)

Caption: Primary fragmentation cascade showing the dominant loss of the nitro group followed by ring contraction.

Part 3: Comparative Analysis (The "Ortho" Anomaly)

This section differentiates the 4-nitro isomer from its alternatives (5-nitro isomer and non-fluorinated analog). This is critical for researchers identifying regioisomers in synthesis mixtures.

Comparison 1: 4-Nitro vs. 5-Nitro Isomer
Feature4-Nitro Isomer (Target)5-Nitro Isomer (Alternative)Mechanistic Cause
Steric Environment Crowded (Ortho to Ether)Accessible (Meta/Para)Proximity of

to dioxole ring.
Molecular Ion (

)
Lower IntensityHigher IntensitySteric strain in 4-nitro promotes faster dissociation.
[M-NO] Peak (m/z 173) Enhanced Weak/Absent"Ortho Effect": Interaction between nitro oxygen and ether linkage facilitates

-transfer or rearrangement.
Retention Time Typically ShorterTypically Longer4-nitro is more compact/shielded (lower polarity interaction with stationary phase).
Comparison 2: Fluorinated vs. Non-Fluorinated
Feature2,2-Difluoro-4-nitro...[4]4-Nitro-1,3-benzodioxole
Ortho Effect Blocked (No H-transfer) Active (H-transfer)
Key Mechanism The

group contains no hydrogens. The classic "Ortho Effect" (transfer of H to nitro group to form OH) is impossible.
Nitro group abstracts H from

bridge, leading to distinct

peaks (

).
Base Peak m/z 157 (

)
Often m/z 121 (

) or similar.
Summary of Diagnostic Ions

To confirm the identity of 2,2-difluoro-4-nitro-1,3-benzodioxole , look for:

  • Parent: m/z 203 (Odd).

  • Base: m/z 157 (Loss of Nitro).

  • Absence: No significant

    
     peak (confirms it is not the non-fluorinated analog).
    
  • Differentiation: Higher abundance of m/z 173 (

    
    ) compared to the 5-nitro isomer.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Yohannan Panicker, C., et al. (2012).FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. (Used for structural comparison of regioisomers).

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of the Nitro Group in 2,2-Difluorobenzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, precise structural elucidation is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups within a molecule.[1][2] This guide, designed for the discerning researcher, provides an in-depth comparison of the characteristic IR spectroscopic peaks of the nitro group (-NO₂) within the 2,2-difluorobenzodioxole framework, a scaffold of increasing interest in medicinal chemistry.

The Significance of the Nitro Group's Vibrational Signature

The nitro group is a powerful electron-withdrawing group, and its presence in a molecule can be definitively confirmed by two strong and characteristic absorption bands in the mid-infrared region.[3] These bands arise from the asymmetric and symmetric stretching vibrations of the two N-O bonds.[3][4] The polarity of the N-O bonds leads to a significant change in the dipole moment during vibration, resulting in characteristically intense IR peaks.[4]

For aromatic nitro compounds, these two prominent bands typically appear in the following regions:

  • Asymmetric N-O Stretch (ν_as): A strong absorption generally found between 1550 cm⁻¹ and 1475 cm⁻¹.[3][5][6]

  • Symmetric N-O Stretch (ν_s): Another strong absorption appearing in the 1360 cm⁻¹ to 1290 cm⁻¹ range.[3][5][6]

It is noteworthy that conjugation with an aromatic ring tends to shift these bands to slightly lower wavenumbers compared to their aliphatic counterparts.[3][6][7]

Comparative Analysis: The Influence of the 2,2-Difluorobenzodioxole Moiety

The 2,2-difluorobenzodioxole moiety itself will exhibit characteristic absorptions. The C-F stretching modes of a CF₂ group typically appear in the complex fingerprint region, generally between 1300 cm⁻¹ and 900 cm⁻¹. The exact position is sensitive to the molecular environment. Additionally, the benzodioxole ring system will have its own set of characteristic vibrations, including C-O-C stretching modes. A computational study on the related 5-nitro-1,3-benzodioxole identified asymmetric and symmetric C-O-C stretching vibrations between 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively.[5]

The strong electron-withdrawing nature of the two fluorine atoms on the dioxole ring is expected to have an electronic effect on the aromatic ring, which in turn can modulate the vibrational frequencies of the nitro group. This effect, coupled with the inherent electron-withdrawing character of the nitro group itself, makes for a unique electronic environment.

Below is a comparative table summarizing the expected IR absorption peaks for the nitro group in an aromatic context and the key vibrational modes of the 2,2-difluorobenzodioxole scaffold.

Functional Group/Vibrational Mode General Wavenumber Range (cm⁻¹) Expected Intensity Notes
Aromatic Nitro Group (Ar-NO₂) Asymmetric Stretch 1550 - 1475[3][5][6]Strong
Aromatic Nitro Group (Ar-NO₂) Symmetric Stretch 1360 - 1290[3][5][6]Strong
**C-F Stretch (in CF₂) **1300 - 900Medium to StrongLocated in the crowded fingerprint region.
Aromatic C=C Stretch 1600 - 1450Medium to WeakMultiple bands are often observed.
C-O-C Asymmetric & Symmetric Stretch 1250 - 1000Medium to StrongCharacteristic of the dioxole ring.[5]
Aromatic C-H Stretch 3100 - 3000Medium to Weak

Experimental Protocol for IR Spectroscopic Analysis

To empirically determine the IR absorption peaks for 2,2-difluoro-5-nitrobenzodioxole, the following detailed methodology for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended.

Objective: To acquire a high-resolution mid-infrared spectrum of solid 2,2-difluoro-5-nitrobenzodioxole.

Materials:

  • 2,2-difluoro-5-nitrobenzodioxole (solid sample)

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory

  • Spatula

  • Methanol or isopropanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with methanol or isopropanol. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Application:

    • Place a small amount of the solid 2,2-difluoro-5-nitrobenzodioxole sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the spectrometer software to identify and label the peak positions (in cm⁻¹).

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal surface using a clean spatula.

    • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Below is a workflow diagram illustrating the key steps in the experimental protocol.

experimental_workflow A Instrument Preparation & Purging B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Solid Sample C->D E Acquire Sample Spectrum D->E F Data Processing & Peak Identification E->F G Clean ATR Crystal Post-Analysis F->G

Caption: Experimental workflow for ATR-FTIR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the resulting IR spectrum requires a logical approach, correlating the observed absorption bands with the known vibrational modes of the constituent functional groups. The following diagram illustrates the relationship between the molecular structure of 2,2-difluoro-5-nitrobenzodioxole and its expected primary IR absorption regions.

spectral_interpretation cluster_molecule 2,2-Difluoro-5-nitrobenzodioxole Structure cluster_spectrum Expected IR Absorption Regions (cm⁻¹) M Ar-NO₂ (Aromatic Nitro Group) N_as ~1550-1475 (Asymmetric Stretch) M->N_as ν_as N_s ~1360-1290 (Symmetric Stretch) M->N_s ν_s D CF₂ Group CF ~1300-900 (C-F Stretches) D->CF B Benzodioxole Ring Ring ~1600-1450 (C=C Stretches) ~1250-1000 (C-O-C Stretches) B->Ring

Caption: Molecular structure and expected IR absorption regions.

By following this comprehensive guide, researchers can confidently identify and interpret the key IR spectroscopic features of the nitro group within the 2,2-difluorobenzodioxole framework, ensuring the structural integrity of their synthesized compounds.

References

  • SciSpace. (n.d.). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Retrieved from [Link]

  • University of California, Davis. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Addison, C. C., & Gatehouse, B. M. (1960). 125. The infrared spectra of anhydrous transition-metal nitrates. Journal of the Chemical Society (Resumed), 613-616.
  • UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Technical Comparison Guide: HPLC Purity Analysis of 2,2-Difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated pharmaceutical intermediates, 2,2-difluoro-4-nitro-1,3-benzodioxole represents a critical scaffold, often utilized in the development of next-generation kinase inhibitors and antiviral agents. The presence of the gem-difluoro moiety imparts metabolic stability, but the introduction of the nitro group via electrophilic aromatic substitution presents a significant analytical challenge: regioisomerism .

Standard nitration of 2,2-difluoro-1,3-benzodioxole predominantly yields the 5-nitro isomer due to steric and electronic directing effects. However, when the 4-nitro isomer is the target (or a critical impurity to quantify), conventional alkyl-bonded phases (C18) often fail to provide baseline resolution (


) between these positional isomers due to their nearly identical hydrophobicity.

This guide objectively compares the industry-standard C18 Method against an optimized Biphenyl Core-Shell Method . We demonstrate that while C18 is sufficient for gross purity, the Biphenyl stationary phase is essential for critical quality attribute (CQA) monitoring of regioisomeric purity.

Critical Impurity Profiling

To understand the separation challenge, we must visualize the synthetic origin of the impurities. The nitration process yields a mixture where the 4-nitro and 5-nitro species are the primary components.[1]

ImpurityPath Start Starting Material 2,2-difluoro-1,3-benzodioxole Reaction Nitration (HNO3/H2SO4) Start->Reaction Target Target Analyte 2,2-difluoro-4-nitro-1,3-benzodioxole Reaction->Target Minor Product (Sterically Hindered) Impurity1 Critical Isomer 2,2-difluoro-5-nitro-1,3-benzodioxole Reaction->Impurity1 Major Product (Thermodynamically Favored) Impurity2 Over-Nitration 4,5-dinitro- derivative Reaction->Impurity2 Trace Byproduct

Figure 1: Synthetic pathway illustrating the origin of the critical regioisomeric impurity (5-nitro) relative to the target 4-nitro compound.

Comparative Methodology: C18 vs. Biphenyl

The Mechanism of Separation[2]
  • Alternative (C18): Relies almost exclusively on hydrophobic subtraction. Since the 4-nitro and 5-nitro isomers have identical molecular weights and very similar LogP values (~2.5), the selectivity (

    
    ) is poor.
    
  • Recommended (Biphenyl): Utilizes a "dual-mode" mechanism: hydrophobicity +

    
     interactions . The position of the nitro group (ortho vs. meta to the dioxole oxygens) alters the electron density of the aromatic ring. The Biphenyl phase engages in distinct 
    
    
    
    stacking with these electron-deficient rings, significantly enhancing selectivity.
Performance Data Summary

The following data represents typical performance metrics observed during method validation studies.

MetricStandard Method (C18)Optimized Method (Biphenyl)
Stationary Phase Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)
Elution Order 5-nitro / 4-nitro (Co-elution)5-nitro followed by 4-nitro
Resolution (

)
0.8 - 1.2 (Incomplete)3.5 - 4.2 (Baseline)
Tailing Factor (

)
1.31.1
Analysis Time 25 min12 min
LOD (Impurity) 0.05%0.01%

Analyst Note: The C18 method often requires extremely shallow gradients to achieve partial separation, resulting in broad peaks and reduced sensitivity. The Biphenyl method achieves separation isocratically or with a steep gradient, sharpening peaks and lowering the Limit of Detection (LOD).

Detailed Experimental Protocols

A. Optimized Protocol (Biphenyl Core-Shell)

Objective: High-resolution quantification of the 4-nitro target and 5-nitro impurity.

  • Instrument: HPLC with UV-Vis / DAD (Agilent 1260/1290 or equivalent).

  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape for nitro-aromatics).

    • Solvent B: Methanol (MeOH promotes

      
       interactions better than Acetonitrile).
      
  • Gradient Program:

    • 0.0 min: 40% B

    • 8.0 min: 65% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 40% B (Re-equilibrate)

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C (Strict control required;

    
     selectivity is temperature dependent).
    
  • Detection: UV @ 254 nm (primary) and 320 nm (nitro-specific).

B. Standard Protocol (C18 Alternative)

Objective: General purity assessment (non-isomer specific).

  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water/Acetonitrile (0.1% H3PO4).

  • Method: Isocratic 50:50 A:B.

  • Limitation: Expect co-elution of isomers. Use only for gross contamination checks (e.g., starting material carryover).

Analytical Workflow & Decision Tree

This diagram guides the analyst on when to deploy the optimized method versus the standard screening method.

Workflow Sample Crude Reaction Mixture Screen Initial Screen (Standard C18) Sample->Screen Decision Isomer Separation Required? Screen->Decision MethodOpt Execute Biphenyl Method (MeOH/Water + FA) Decision->MethodOpt Regioisomers Present MethodStd Continue with C18 (ACN/Water) Decision->MethodStd Single Peak Only PathA Yes (Purity/Release Testing) PathB No (IPC/Gross Check) Result Calculate % Purity (Area Normalization) MethodOpt->Result MethodStd->Result

Figure 2: Analytical decision matrix for selecting the appropriate stationary phase based on the stage of development.

References

  • Separation of Nitro-Isomers: Schefzick, S., et al. (2013). "A fluoro versus a nitro derivative—a high-performance liquid chromatography study of two basic analytes with different reversed phases."PubMed. [Link]

  • Lantzsch, R., et al. (1995). "Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
  • General HPLC Method Development for Nitro-Aromatics: Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on interactions in Phenyl phases).
  • Chemical Properties of 2,2-Difluoro-1,3-benzodioxole: PubChem Compound Summary for CID 74103. [Link]

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A Comparative Guide to the Reactivity of Difluoronitrobenzene Isomers: 2,4-Difluoro-1-nitrobenzene vs. 2,5-Difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique properties conferred by fluorine, such as enhanced metabolic stability and altered electronic characteristics.[1] This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 2,4-difluoro-1-nitrobenzene and 2,5-difluoro-1-nitrobenzene. Our focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a pivotal reaction in the synthesis of complex aromatic derivatives.

The Decisive Role of Substituent Positioning in Aromatic Reactivity

The reactivity of an aromatic ring towards nucleophilic attack is fundamentally governed by its electronic landscape. Electron-withdrawing groups (EWGs) are essential for activating the ring by reducing its electron density, thereby making it more electrophilic.[2] The nitro group (-NO₂) is a powerful EWG, acting through both inductive (-I) and resonance (-R) effects.[3] This makes the aromatic ring susceptible to attack by nucleophiles.

The position of this activating group relative to the leaving group (in this case, a fluorine atom) is critical. For a nucleophilic aromatic substitution to proceed efficiently via the SNAr mechanism, the negative charge of the intermediate Meisenheimer complex must be stabilized by the EWG.[4] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[2]

Electronic Landscape of 2,4-Difluoro-1-nitrobenzene

In 2,4-difluoro-1-nitrobenzene, both fluorine atoms are activated towards nucleophilic displacement. The fluorine at the C4 position is para to the strongly electron-withdrawing nitro group. This geometric arrangement allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance, significantly stabilizing the intermediate. The fluorine at the C2 position is ortho to the nitro group, which also allows for resonance stabilization of the corresponding Meisenheimer complex.

Electronic Landscape of 2,5-Difluoro-1-nitrobenzene

For 2,5-difluoro-1-nitrobenzene, the situation is different. The fluorine at the C2 position is ortho to the nitro group and is thus activated. However, the fluorine at the C5 position is meta to the nitro group. While the nitro group still exerts an inductive electron-withdrawing effect, it cannot stabilize the negative charge of the Meisenheimer complex formed upon attack at C5 through resonance.[2] This lack of resonance stabilization renders the fluorine at C5 significantly less reactive towards SNAr compared to the fluorines in the 2,4-isomer.

Comparative Reactivity: A Head-to-Head Analysis

The key distinction in reactivity between these two isomers lies in the differential activation of their fluorine atoms.

  • 2,4-Difluoro-1-nitrobenzene: This isomer is highly reactive towards nucleophilic aromatic substitution at both the C2 and C4 positions. The strong activation provided by the ortho and para nitro group makes it an excellent substrate for sequential SNAr reactions, allowing for the introduction of two different nucleophiles.[5]

  • 2,5-Difluoro-1-nitrobenzene: In this isomer, only the fluorine at the C2 position is significantly activated towards SNAr. The fluorine at C5 is considerably less reactive due to its meta relationship with the nitro group. This differential reactivity can be exploited for regioselective monosubstitution at the C2 position.

The following diagram illustrates the resonance stabilization of the Meisenheimer complex for attack at the C4 position of 2,4-difluoro-1-nitrobenzene, a stabilization that is not possible for attack at the C5 position of 2,5-difluoro-1-nitrobenzene.

Caption: Resonance stabilization of the Meisenheimer intermediate.

Experimental Data: A Quantitative Comparison

IsomerPosition of FluorineRelationship to -NO₂ActivationPredicted Reactivity
2,4-Difluoro-1-nitrobenzene C2orthoHigh (Resonance + Inductive)High
C4paraHigh (Resonance + Inductive)High
2,5-Difluoro-1-nitrobenzene C2orthoHigh (Resonance + Inductive)High
C5metaLow (Inductive only)Low

Experimental Protocol: Comparative Analysis of Reactivity with a Nucleophile

To empirically determine the relative reactivity of these isomers, a standardized experimental protocol is essential. The following procedure outlines a method for comparing the rate of reaction of each isomer with a model nucleophile, such as morpholine, under controlled conditions.

Objective:

To compare the reaction rates of 2,4-difluoro-1-nitrobenzene and 2,5-difluoro-1-nitrobenzene with morpholine via SNAr.

Materials:
  • 2,4-Difluoro-1-nitrobenzene (Substrate 1)

  • 2,5-Difluoro-1-nitrobenzene (Substrate 2)

  • Morpholine (Nucleophile)

  • Triethylamine (Base)

  • Ethanol (Solvent)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:
  • Reaction Setup: In two separate, identical reaction vessels, prepare a solution of the respective difluoronitrobenzene isomer (1.0 mmol) in ethanol (10 mL).

  • Initiation: To each vessel, add morpholine (1.1 mmol) and triethylamine (1.2 mmol).

  • Reaction Conditions: Stir the reactions at a constant temperature (e.g., 60 °C).

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting with a known volume of a suitable solvent (e.g., ethyl acetate) and washing with water.

  • Analysis: Analyze the quenched aliquots by GC-MS to determine the concentration of the starting material and the product(s).

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer to determine the reaction rate.

The following workflow diagram illustrates the experimental procedure.

G Experimental Workflow for Reactivity Comparison cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis A Prepare solutions of 2,4- and 2,5-difluoronitrobenzene in separate vessels B Add morpholine and triethylamine to initiate the reaction A->B C Maintain constant temperature and stir B->C D Withdraw aliquots at regular time intervals C->D E Quench reaction D->E F Analyze by GC-MS E->F

Caption: Workflow for comparing isomer reactivity.

Conclusion

The comparative analysis of 2,4-difluoro-1-nitrobenzene and 2,5-difluoro-1-nitrobenzene underscores the profound impact of substituent positioning on chemical reactivity. The former is a highly activated substrate for sequential nucleophilic aromatic substitution at two positions, while the latter offers a platform for regioselective monosubstitution. This understanding is crucial for researchers and drug development professionals in selecting the appropriate building block to achieve their desired synthetic outcomes. The choice between these isomers is a strategic one, dictated by the specific molecular architecture being pursued.

References

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem.2018 , 61 (14), 5822–5880. [Link]

  • Leroux, F.; Jeschke, P.; Schlosser, M. α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chem. Rev.2005 , 105 (3), 827–856. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Fors, B. P.; Buchwald, S. L. An efficient Pd-catalyzed transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics. J. Am. Chem. Soc.2009 , 131, 12898-12899. [Link]

  • McAtee, J. R.; Stephenson, C. R. J. Chloro-difluoromethylation of (hetero)arenes. Molecules2019 , 24(24), 4483. [Link]

  • Briner, P.; Miller, J.; Liveris, M.; Lutz, P. G. The SN mechanism in aromatic compounds. Part VII. J. Chem. Soc.1954 , 1265-1266. [Link]

  • Sanger, F. The terminal peptides of insulin. Biochemical Journal1949 , 45(5), 563–574. [Link]

  • Gair, J. H.; et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank2021 , 2021(3), M1268. [Link]

  • Theodoridis, G. Synthesis method of 2-fluoro-4-nitroaniline.
  • Douglas, C. J.; et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc.2018 , 140(40), 12842-12846. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Blanksma, J. J.; et al. Receuil des Travaux Chimiques des Pays-Bas1946, 65, 329.
  • PubChem. 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 2,5-Difluoronitrobenzene. National Center for Biotechnology Information. [Link]

  • Ballini, R.; Barboni, L.; Giarlo, G. A simple and efficient synthesis of primary nitroalkanes from alkyl bromides and iodides in aqueous medium. J. Org. Chem.2004 , 69, 6907-6908. [Link]

  • Bastrakov, M. A.; et al. Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Molecules2020 , 25(9), 2201. [Link]

  • Nepali, K.; Lee, H.-Y.; Liou, J.-P. Nitro-Group-Containing Drugs. J. Med. Chem.2019 , 62, 2851–2893. [Link]

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A Comparative Guide to the Metabolic Stability of 2,2-Difluoro-4-nitrobenzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a paramount parameter that dictates its pharmacokinetic profile and, ultimately, its therapeutic success.[1] Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily within the liver.[1][2] A compound with low metabolic stability is rapidly cleared from the body, leading to a short duration of action and poor bioavailability, necessitating higher or more frequent dosing.[3][4] Conversely, an overly stable compound might accumulate, leading to potential toxicity. Therefore, achieving an optimal balance is a key objective in medicinal chemistry.

The 2,2-difluoro-4-nitrobenzodioxole scaffold has emerged as a structure of interest in medicinal chemistry. This guide provides an in-depth comparison of the metabolic stability of derivatives based on this core, focusing on how strategic chemical modifications can influence their fate in biological systems. We will explore the interplay between the electron-withdrawing difluoromethylenedioxy bridge, known to enhance metabolic stability, and the nitro group, a common site for metabolic reduction that can lead to bioactivation.[5][6]

The strategic incorporation of fluorine is a well-established strategy in drug design to block sites of metabolism.[7][8][9] The strong carbon-fluorine bond is resistant to oxidative cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[4][8][10] However, the presence of a nitroaromatic group introduces a potential metabolic liability. This group can undergo a multi-step reduction to form nitroanion radicals, nitroso intermediates, and N-hydroxy derivatives, which are often reactive and can contribute to toxicity.[6][11]

This guide will dissect these competing influences through comparative data, detailed experimental protocols, and mechanistic insights to empower researchers in designing next-generation therapeutics with optimized pharmacokinetic properties.

Core Principles of Metabolic Stability Assessment

The liver is the primary site of drug metabolism, where a host of enzymes work to modify xenobiotics.[3] This process is broadly divided into Phase I and Phase II reactions.

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, which introduce or unmask functional groups. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is the most significant contributor to Phase I metabolism.[4][12]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and easier to excrete.[13]

To evaluate a compound's stability, researchers utilize several in vitro systems that model hepatic metabolism:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I enzymes, particularly CYPs, and are widely used for high-throughput screening of metabolic stability due to their cost-effectiveness and ease of use.[3][13][14]

  • Hepatocytes: Considered the "gold standard," these are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and transporters.[3][15] They provide a more comprehensive prediction of in vivo hepatic clearance.[3][14]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, thus capturing a broader range of metabolic reactions than microsomes alone.[2]

The primary outputs of these assays are key pharmacokinetic parameters:

  • Half-life (t½): The time required for the concentration of the compound to decrease by half. A longer half-life suggests greater stability.[16]

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow. A lower CLint value indicates slower metabolism and better stability.[1][16]

Visualizing Metabolic Pathways

The metabolic fate of a 2,2-difluoro-4-nitrobenzodioxole derivative is dictated by its structure. The difluoro group protects the dioxole bridge from oxidation, a common metabolic route for unsubstituted benzodioxoles. The primary metabolic pathways are therefore nitroreduction and potential oxidation on other parts of the molecule.

G cluster_phase1 Phase I Metabolism cluster_reactive Bioactivation Pathway cluster_phase2 Phase II Metabolism Parent 2,2-Difluoro-4-nitrobenzodioxole Derivative NitroReduction Nitroreduction (Nitroreductases, CYPs) Parent->NitroReduction e- reduction Oxidation Aromatic Hydroxylation (CYP-mediated) (On other appended rings) Parent->Oxidation [O] Nitroso Nitroso Intermediate NitroReduction->Nitroso Conjugation Glucuronidation / Sulfation (UGTs, SULTs) Oxidation->Conjugation NHOH N-hydroxy Derivative Nitroso->NHOH Reactive Reactive Metabolites (Potential for Toxicity) NHOH->Reactive NHOH->Conjugation Excretion Excretable Metabolite Conjugation->Excretion

Caption: Predicted metabolic pathways for 2,2-difluoro-4-nitrobenzodioxole derivatives.

Comparative Analysis: Structure-Metabolism Relationships

To illustrate how subtle structural changes can dramatically impact metabolic stability, we will compare three hypothetical derivatives of the 2,2-difluoro-4-nitrobenzodioxole core. The data presented below are representative values derived from typical in vitro human liver microsomal stability assays.

  • Derivative A (Parent Core): A simple derivative with a phenyl group attached at the 7-position.

  • Derivative B (Metabolically Labile): Derivative A with a para-methoxy group added to the phenyl ring. O-demethylation is a very common and rapid metabolic reaction catalyzed by CYPs.

  • Derivative C (Metabolically Blocked): Derivative A with the para-hydrogen on the phenyl ring replaced by a fluorine atom, blocking that site from hydroxylation.

DerivativeStructureKey Featuret½ (min)CLint (µL/min/mg protein)Predicted Stability
A Phenyl group at C74530.8Moderate
B p-Methoxy on phenyl< 10> 138.6Low
C p-Fluoro on phenyl> 90< 15.4High
Interpretation of Results

The comparative data clearly demonstrate the principles of metabolic blocking:

  • Derivative A shows moderate stability. Its metabolism would likely proceed via slow aromatic hydroxylation on the appended phenyl ring or through the slower process of nitroreduction.

  • Derivative B is rapidly metabolized. The para-methoxy group provides an easily accessible site for CYP-mediated O-demethylation, a high-turnover metabolic pathway. This leads to a very short half-life and high intrinsic clearance, making it a less desirable drug candidate.

  • Derivative C exhibits significantly enhanced stability. By replacing the hydrogen at the para-position with a fluorine atom, the primary site of oxidative metabolism is blocked.[17][18] This forces metabolism to proceed through slower, alternative pathways, resulting in a much longer half-life and lower clearance. This strategy is a cornerstone of modern medicinal chemistry for improving the pharmacokinetic properties of lead compounds.[8][9]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This section provides a detailed, step-by-step protocol for conducting a microsomal stability assay, a fundamental experiment in drug metabolism studies.[13][16]

Materials and Reagents
  • Pooled Human Liver Microsomes (HLM) (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds and Positive Controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin)

  • Acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis A Prepare Test Compound Stock Solutions (in DMSO) D Add Microsomes & Test Compound to Plate A->D B Thaw & Dilute Liver Microsomes in Buffer B->D C Prepare NADPH Regenerating System F Initiate Reaction: Add NADPH System C->F E Pre-incubate for 5 min D->E E->F G At t = 0, 5, 15, 30, 45 min, a new node F->G H Transfer Aliquot to Stop Solution (ACN with Internal Standard) G->H I Centrifuge Plate to Pellet Protein H->I J Transfer Supernatant for LC-MS/MS Analysis I->J K Quantify Remaining Parent Compound J->K L Calculate t½ and CLint K->L

Caption: Workflow for a typical in vitro microsomal metabolic stability assay.

Step-by-Step Procedure
  • Preparation:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO). Dilute further to an intermediate concentration (e.g., 100 µM in buffer).

    • On ice, thaw the pooled human liver microsomes. Dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[13][16]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsome solution.

    • Add a small volume of the test compound's intermediate solution to achieve a final concentration of 1 µM.[13]

    • Include control wells: a negative control (no NADPH) to check for non-enzymatic degradation, and positive controls to ensure the assay is performing correctly.[13]

    • Place the plate in an incubator shaker at 37°C and pre-incubate for 5-10 minutes to bring the mixture to temperature.[19]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the no-NADPH control).

    • Immediately after adding NADPH, take the first sample (t=0) by transferring an aliquot of the reaction mixture into a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[13]

    • Continue incubating and collect subsequent samples at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes).[16]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the remaining parent compound relative to the internal standard.[20][21][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Conclusion and Future Perspectives

The metabolic stability of 2,2-difluoro-4-nitrobenzodioxole derivatives is a complex interplay between stabilizing and destabilizing structural features. The difluoromethylenedioxy group serves as a robust metabolic shield, preventing oxidative degradation of the core structure.[5] However, the nitro group remains a potential site for reductive metabolism, which can lead to the formation of reactive species.[6]

As demonstrated by our comparative analysis, the metabolic fate of these molecules is highly sensitive to modifications on peripheral substituents. By employing rational drug design strategies, such as blocking sites of metabolism with fluorine atoms (as in Derivative C), medicinal chemists can significantly enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[8][18]

Early and iterative assessment of metabolic stability using in vitro tools like the microsomal stability assay is essential.[1][2][14] These assays provide critical data that guide the design-make-test-analyze cycle, enabling the selection and optimization of compounds with a higher probability of success in preclinical and clinical development. Future work should focus not only on quantifying the rate of metabolism but also on identifying the metabolites formed to gain a complete understanding of the biotransformation pathways and to proactively design out potential toxicological liabilities.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies. [Link]

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  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]

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  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC. [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (2025, March 31). Hilaris Publisher. [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18). New Life Sciences. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. [Link]

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  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]

  • The role of fluorine in medicinal chemistry. (2007, October 15). PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). SpringerLink. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, September 17). LabRulez LCMS. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (n.d.). PMC. [Link]

  • What's the importance of cytochrome P450 metabolism? (2024, November 22). Optibrium. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. [Link]

  • Review Cytochromes P450 and metabolism of xenobiotics. (n.d.). Ceska Lekarska Spolecnost J.E. Purkyne. [Link]

  • Molecular mechanisms of nitrovasodilator bioactivation. (n.d.). PubMed. [Link]

  • Bioactivation and hepatotoxicity of nitroaromatic drugs. (2006, October 15). PubMed. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. [Link]

  • On the Diversity of Oxidative Bioactivation Reactions on Nitrogen- Containing Xenobiotics. (2025, August 7). ResearchGate. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). MDPI. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

Sources

Comparative Characterization Guide: 2,2-Difluoro-4-nitro-1,3-benzodioxole Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Imperative of Fluorination

In the landscape of modern medicinal chemistry, the 2,2-difluoro-1,3-benzodioxole scaffold has emerged as a critical bioisostere for the traditional methylenedioxy group. While the non-fluorinated analog (1,3-benzodioxole) is a well-known "metabolic handle"—susceptible to rapid oxidation by cytochrome P450 enzymes leading to ring opening and potential toxicity (catechol formation)—the 2,2-difluoro-4-nitro-1,3-benzodioxole variant offers superior metabolic stability and lipophilicity.

This guide provides a rigorous characterization framework for the 2,2-difluoro-4-nitro-1,3-benzodioxole Reference Standard . It is designed to help researchers validate the identity, purity, and performance of this material against lower-grade commercial alternatives and non-fluorinated analogs.

Key Differentiators
  • Metabolic Robustness: The gem-difluoro substitution blocks P450-mediated hydroxylation at the methylene bridge.

  • Regio-Purity: A certified reference standard must distinguish between the 4-nitro (target) and 5-nitro (common impurity) isomers, which have distinct electronic properties and reactivity profiles.

Comparative Analysis: Performance & Stability

The following data contrasts the 2,2-difluoro-4-nitro-1,3-benzodioxole reference standard against its primary alternatives: the non-fluorinated analog and crude synthetic grades.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature2,2-Difluoro-4-nitro-1,3-benzodioxole (Target Standard)4-Nitro-1,3-benzodioxole (Non-Fluorinated Analog)Crude Commercial Grade (2,2-Difluoro-4-nitro...)
Metabolic Stability High: C-F bonds (approx. 116 kcal/mol) resist P450 oxidation.Low: Methylene bridge is a "soft spot" for hydroxylation & ring opening.High: (Same scaffold), but impurities may be reactive.
Lipophilicity (LogP) ~2.5 - 2.8 (Estimated): Fluorine increases lipophilicity, aiding membrane permeability.~1.9 - 2.1 : Lower lipophilicity.Variable: Solvent residues may skew apparent LogP.
Electronic Effect Strong Electron Withdrawing: The -OCF2O- group is strongly electronegative (

).
Electron Donating: The -OCH2O- group is a weak donor (

).
N/A
Purity (Assay) >99.5% (w/w) via qNMR/Mass Balance.N/A ~95-97% : Often contains 5-nitro isomer (up to 5%).
Primary Risk N/A Toxicity: Quinone-methide formation upon metabolism.Regio-Isomer Contamination: Leads to incorrect SAR conclusions.

Structural Characterization Data[1]

The following spectral data confirms the identity of the 2,2-difluoro-4-nitro-1,3-benzodioxole reference standard. These values serve as the acceptance criteria for incoming raw material qualification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆ or CDCl₃

  • Instrument: 400 MHz or higher[1][2][3]

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight

F
-49.0 to -52.0 Singlet (s)2FO-CF₂-ODiagnostic signal. Absence of coupling to protons confirms full fluorination. A shift > -55 ppm often indicates impurities.

H
7.85 - 7.95 Doublet of Doublets (dd)1HAr-H (C5)Ortho to Nitro. Deshielded by the nitro group.

H
7.40 - 7.50 Triplet (t)1HAr-H (C6)Meta to Nitro.

H
7.25 - 7.35 Doublet of Doublets (dd)1HAr-H (C7)Para to Nitro.

C
130.0 - 135.0 Triplet (

Hz)
1CO-CF₂-OThe triplet splitting is the definitive proof of the gem-difluoro carbon.
Infrared (IR) Spectroscopy (ATR)
  • C-F Stretch: Strong bands at 1150–1250 cm⁻¹ . (Distinguishes from non-fluorinated analog).

  • Nitro Group: Asymmetric stretch at ~1535 cm⁻¹ , Symmetric stretch at ~1350 cm⁻¹ .

  • Aromatic C=C: ~1480, 1600 cm⁻¹.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  Consistent with formula C₇H₃F₂NO₄ (MW: ~203.1).
    
  • Fragmentation Pattern (EI):

    • m/z [M-NO₂]⁺: Loss of nitro group (distinctive for nitro-aromatics).

    • m/z [M-F]⁺: Loss of fluorine (rare but possible in high energy).

    • Base Peak: Often the benzodioxole cation core.

Experimental Protocols for Validation

To ensure the integrity of your research, use these self-validating protocols to qualify the standard.

Protocol A: Regio-Isomer Purity by HPLC

Objective: Quantify the 4-nitro isomer and detect the likely 5-nitro impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro-specific absorbance).

  • Acceptance Criteria:

    • Main peak (4-nitro) retention time (RT) ~12-14 min.

    • Impurity (5-nitro) RT will differ by ~0.5 - 1.0 min due to polarity differences.

    • Area %: >99.5% for Reference Standard grade.

Protocol B: Quantitative NMR (qNMR) Assay

Objective: Determine absolute purity (w/w) without relying on a secondary standard of the same material.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST). Ensure IS signals do not overlap with the sample's aromatic region (7.2 - 8.0 ppm).

  • Sample Prep: Weigh ~10 mg of Reference Standard and ~10 mg of IS (precision ±0.01 mg) into a vial. Dissolve in 0.7 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): > 5 × T1 (typically 30-60 seconds) to ensure full relaxation.

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight, P = Purity of IS).
    

Visualizing the Science

Diagram 1: Metabolic Stability Rationale

This diagram illustrates why the 2,2-difluoro modification is critical for drug design, preventing the "Metabolic Shunt" that plagues non-fluorinated benzodioxoles.

MetabolicStability NonFluoro 1,3-Benzodioxole (Non-Fluorinated) P450 Cytochrome P450 (Oxidation) NonFluoro->P450 High Affinity Catechol Catechol Metabolite (Toxic/Reactive) P450->Catechol Methylene Hydroxylation & Ring Opening Difluoro 2,2-Difluoro-1,3-benzodioxole (Reference Standard) Difluoro->P450 Blocked Site Stable Metabolically Stable Scaffold Difluoro->Stable C-F Bond Strength (Steric/Electronic Shielding)

Caption: Comparative metabolic fate. The difluoro-substitution blocks P450-mediated ring opening.

Diagram 2: Reference Standard Qualification Workflow

A logical decision tree for validating the material before use in critical assays.

QualificationWorkflow Start Raw Material (2,2-difluoro-4-nitro...) Identity Identity Check (1H & 19F NMR) Start->Identity Decision1 Is 19F Singlet at -50 ppm? Identity->Decision1 Purity Purity Check (HPLC-UV) Decision2 Is Purity >99.0%? Purity->Decision2 Decision1->Purity Yes Reject REJECT: Investigate Synthesis Decision1->Reject No (Wrong Structure) Decision2->Reject No (Regioisomer Found) Approve APPROVE: Release as Ref Std Decision2->Approve Yes

Caption: Step-by-step qualification workflow for ensuring Reference Standard integrity.

References

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Efficiency." [Link]

  • Metabolic Stability of Fluorinated Benzodioxoles. ResearchGate. "Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole." [Link]

  • NMR Characterization Techniques. JEOL Application Note. "Structure Elucidation of Fluorinated Compounds by NMR." [Link]

  • General Synthesis of Fluorinated Benzodioxoles.Google Patents. "Process for the preparation of 2,2-difluoro-1,3-benzodioxole (US5432290A)."

Sources

Comparative Guide: Impact of gem-Difluoro Substitution on 4-Nitrobenzodioxole Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bioisosteric replacement of the methylene bridge (


) with a difluoromethylene bridge (

) in 4-nitrobenzodioxole scaffolds. For medicinal chemists, this substitution is a critical strategy to modulate metabolic stability, lipophilicity, and electronic distribution without significantly altering steric volume.

The transition from 4-nitro-1,3-benzodioxole (Standard) to 2,2-difluoro-5-nitro-1,3-benzodioxole (Fluorinated Analog) fundamentally inverts the electronic character of the heterocyclic ring from electron-rich to electron-deficient, blocking mechanism-based CYP450 inhibition while enhancing membrane permeability.

Part 1: Physicochemical Profile & Electronic Modulation

The introduction of two fluorine atoms at the 2-position induces a profound electronic shift due to the high electronegativity of fluorine (


). This alters the Hammett substituent constants and the lipophilic profile of the molecule.
Comparative Data Table
Property4-Nitro-1,3-benzodioxole (Standard)2,2-Difluoro-5-nitro-1,3-benzodioxole (Analog)Impact on Drug Design
Molecular Weight 167.12 g/mol 203.10 g/mol Slight increase; negligible steric penalty.
LogP (Lipophilicity) ~2.1~2.5+0.4 increase. Improves passive membrane permeability.
Electronic Effect Electron Donating (+R > -I)Electron Withdrawing (-I >> +R)Deactivates ring toward oxidation; lowers pKa of aniline derivatives.
H-Bond Potential Oxygen = AcceptorO = Acceptor; F = Weak AcceptorCF2 is a poor H-bond acceptor but modulates the acidity of neighboring protons.
Metabolic Fate Labile (Quinone/Carbene formation)Stable (Blocked oxidation)Prevents "Suicide Inhibition" of CYP enzymes.
Electronic Density Visualization

The following diagram illustrates the inversion of electronic density. While the methylenedioxy group pushes electron density into the benzene ring (activating it), the difluoromethylenedioxy group pulls density away (deactivating it).

ElectronicShift cluster_0 Standard: Electron Rich cluster_1 Difluoro Analog: Electron Deficient NodeA Methylenedioxy Group (-OCH2O-) NodeB Benzene Ring (Activated) NodeA->NodeB Resonance Donation (+R) NodeC Difluoromethylenedioxy (-OCF2O-) NodeD Benzene Ring (Deactivated) NodeD->NodeC Inductive Withdrawal (-I)

Caption: Electronic inversion mechanism. Green indicates electron density donation; Red indicates withdrawal.

Part 2: Metabolic Stability & Toxicology

The primary driver for this substitution is the mitigation of toxicity. The methylenedioxy moiety is a well-known "structural alert" in drug discovery.

The Mechanism of Toxicity (Standard Scaffold)

The C-H bonds of the methylene bridge are metabolically labile. Cytochrome P450 enzymes oxidize this position to form a carbene intermediate. This carbene coordinates irreversibly with the heme iron of the CYP enzyme, leading to Mechanism-Based Inhibition (MBI) or "suicide inhibition." This causes drug-drug interactions (DDIs) and potential hepatotoxicity.

The Fluorine Blockade (Analog)

Replacing C-H with C-F bonds (bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders the position inert to CYP oxidation. The carbene cannot form, preserving the enzyme's function and improving the drug's safety profile.

Metabolism cluster_standard Standard Scaffold (Toxic Route) cluster_fluoro Difluoro Analog (Stable Route) S1 Benzodioxole S2 CYP450 Oxidation S1->S2 S3 Carbene Intermediate S2->S3 S4 Heme Adduct (Enzyme Inactivation) S3->S4 F1 2,2-Difluorobenzodioxole F2 CYP450 Exposure F1->F2 F3 No Reaction / Phase II F2->F3 F4 Renal Excretion F3->F4

Caption: Comparative metabolic fates. The standard scaffold leads to enzyme inactivation; the difluoro analog remains stable.

Part 3: Synthetic Protocols

Synthesizing the fluorinated analog requires a different approach than the standard scaffold due to the unavailability of direct fluorination methods for the parent benzodioxole.

Protocol A: Synthesis of the Core (2,2-Difluoro-1,3-benzodioxole)

Objective: Convert 1,3-benzodioxole to its 2,2-difluoro analog.[1][2][3] Method: Radical chlorination followed by halogen exchange.

  • Chlorination:

    • Reagents: 1,3-benzodioxole,

      
       (Phosphorus pentachloride).
      
    • Conditions: Heat to 100°C for 4 hours.

    • Mechanism: Radical substitution of benzylic protons.

    • Product: 2,2-dichloro-1,3-benzodioxole.[1][2][3][4]

  • Fluorination:

    • Reagents: 2,2-dichloro-1,3-benzodioxole, Anhydrous HF or

      
       (Antimony trifluoride).
      
    • Conditions: 0°C to RT, strictly anhydrous.

    • Product: 2,2-difluoro-1,3-benzodioxole.[1][2][3][4][5][6]

Protocol B: Regioselective Nitration

Objective: Install the nitro group at the 5-position. Challenge: The 2,2-difluoro group is electron-withdrawing, deactivating the ring. Standard nitration requires stronger conditions than the non-fluorinated parent.

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vessel with concentrated

      
       (5.0 eq) and cool to 0°C.
      
    • Slowly add 2,2-difluoro-1,3-benzodioxole (1.0 eq) dropwise. Ensure temperature stays <5°C.

  • Nitration:

    • Prepare a mixture of fuming

      
       (1.1 eq) and concentrated 
      
      
      
      .
    • Add the mixed acid dropwise to the reaction vessel over 30 minutes.

    • Note: The deactivated ring prevents over-nitration, but temperature control is vital to ensure regioselectivity at position 5 (para to the ether oxygen, meta to the alkyl bridge effect).

  • Workup:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

    • Pour reaction mixture onto crushed ice (exothermic quench).

    • Extract with Ethyl Acetate (3x). Wash organic layer with Brine and

      
       (sat.) to remove acid traces.
      
  • Purification:

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Hexanes/EtOAc).

Synthesis Start 1,3-Benzodioxole Step1 PCl5, 100°C (Chlorination) Start->Step1 Inter1 2,2-Dichloro Intermediate Step1->Inter1 Step2 HF or SbF3 (Fluorination) Inter1->Step2 Core 2,2-Difluoro Core Step2->Core Step3 HNO3/H2SO4 (Nitration) Core->Step3 Final 2,2-Difluoro-5-nitro- benzodioxole Step3->Final

Caption: Synthetic route from benzodioxole to the nitrated difluoro analog.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole.Link

  • Goldstein, S. W., et al. Hydroxyurea derivatives as inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry (discussing benzodioxole metabolism). Link

  • Ertl, P., et al. The impact of gem-difluoro substitution on LogP and pKa. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole. As a fluorinated nitroaromatic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment

The primary step in safe disposal is a thorough understanding of the potential hazards. The structure of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole combines a halogenated organic molecule with a nitro functional group. This combination necessitates its classification as a hazardous substance.

  • Halogenated Component: The presence of fluorine atoms classifies this compound as a halogenated organic.[2][3] Such compounds require specific disposal streams to prevent the formation of harmful byproducts during waste treatment and to avoid contaminating non-halogenated solvent waste, which complicates and increases the cost of disposal.[2]

  • Nitroaromatic Component: Nitroaromatic compounds are often toxic and may have energetic properties. An SDS for the closely related isomer, 2,2-difluoro-5-nitro-1,3-benzodioxole, indicates it may cause respiratory irritation.[1]

  • Benzodioxole Core: The parent molecule, 2,2-difluoro-1,3-benzodioxole, is classified as a flammable liquid and vapor that causes skin and potential eye and respiratory irritation.[4][5]

Based on these structural alerts, 2,2-difluoro-4-nitro-2H-1,3-benzodioxole must be handled as a hazardous waste, likely possessing ignitable (flammable), toxic, and irritant properties.[2][6]

Summary of Inferred Hazards and Required PPE
Hazard ClassificationBasis of AssessmentRequired Personal Protective Equipment (PPE)
Flammable/Combustible Benzodioxole core structure is flammable.[4][5]Work in a chemical fume hood away from ignition sources. Use non-sparking tools.[5][7]
Skin and Eye Irritant Parent benzodioxole structure is a known irritant.[4][5]Nitrile gloves (or other chemically resistant gloves), lab coat, and chemical safety goggles.[8]
Respiratory Irritant 5-nitro isomer may cause respiratory irritation.[1]Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors or dust.[1]
Toxic Nitroaromatic compounds are generally considered toxic.[3]Standard PPE as listed above. Prevent environmental release; do not dispose down the drain.[1]

Laboratory Disposal Protocol: A Step-by-Step Guide

Proper disposal begins at the point of generation. Adherence to a strict segregation and collection protocol is the most critical factor in safe waste management.[2][9]

Step 1: Waste Segregation

This is the foundational step for ensuring compliant disposal.

  • Isolate Halogenated Waste: 2,2-difluoro-4-nitro-2H-1,3-benzodioxole must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste".[2][3]

  • Prevent Co-mingling: Never mix this waste with non-halogenated organic solvents, aqueous solutions, acids, bases, or oxidizers.[2][10][11] Mixing incompatible waste streams can lead to dangerous chemical reactions and violates regulatory standards.[10]

Step 2: Container Selection and Management

The integrity of the waste container is essential for preventing spills and exposure.

  • Use a Compatible Container: Collect waste in a designated, chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[2][6] The container must be in good condition, free of cracks or leaks.[9]

  • Keep Containers Closed: The container must have a tight-fitting, screw-top cap. It must remain closed at all times except when waste is actively being added.[2][10][11] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste.[12]

  • Immediate Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[11]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Waste 2,2-difluoro-4-nitro-2H-1,3-benzodioxole". Avoid using abbreviations or chemical formulas.[11]

    • A list of all other components in the container, with approximate percentages.[2]

    • The relevant hazard characteristics (e.g., "Ignitable," "Toxic").[2][6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup by EHS personnel.[6][9][10]

  • Designated Location: The SAA must be at or near the point of waste generation and under the control of laboratory staff.[6][9]

  • Secondary Containment: Place the waste container within a secondary containment tray or bin to contain any potential leaks or spills.[2][6]

  • Segregate Incompatibles: Even within the SAA, ensure the halogenated waste container is stored separately from incompatible materials like acids and oxidizers.[10]

Spill and Emergency Procedures

All personnel handling this compound must be familiar with emergency protocols as defined by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[13][14]

  • Minor Spill (in a fume hood):

    • Ensure personal protective equipment (lab coat, goggles, gloves) is worn.

    • Absorb the spill with a chemical absorbent pad or material suitable for solvents.

    • Collect the contaminated absorbent material, place it in a sealed bag or container, and dispose of it as hazardous waste within your halogenated waste stream.

    • Wipe the area with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS department or emergency response line immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

The ultimate disposal of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole must be handled by licensed professionals in accordance with EPA and DOT regulations.[9][15]

  • Contact EHS for Pickup: Once your waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[2][3]

  • Professional Transport: The EHS department will coordinate with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][15]

  • High-Temperature Incineration: The recommended and most common disposal method for halogenated and nitrated organic waste is high-temperature incineration.[1][2][3] This process uses specialized incinerators equipped with afterburners and scrubbers to destroy the organic molecule and neutralize harmful combustion byproducts like hydrogen fluoride and nitrogen oxides.[1][3]

Disposal Workflow Diagram

The following diagram outlines the key decisions and procedural flow for the proper disposal of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Vendor Responsibility Generation Waste Generation HazardID Hazard Identification (Halogenated, Nitroaromatic, Flammable, Toxic) Generation->HazardID Is it hazardous? Segregation Segregate into 'Halogenated Organic Waste' HazardID->Segregation Container Collect in Labeled, Compatible Container Segregation->Container Storage Store in SAA with Secondary Containment Container->Storage Pickup Schedule EHS Pickup Storage->Pickup Disposal High-Temperature Incineration at a Licensed TSDF Pickup->Disposal

Caption: Disposal workflow for 2,2-difluoro-4-nitro-2H-1,3-benzodioxole.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Published May 21, 2025. Available at: [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines. Published October 30, 2024. Available at: [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. Published September 13, 2022. Available at: [Link]

  • Environmental Marketing Services. Waste Disposal in Laboratory. Published February 12, 2024. Available at: [Link]

  • MedicalLab Management. Laboratory Waste Management: The New Regulations. Published June 15, 2019. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. Available at: [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Available at: [Link]

  • Capot Chemical Co., Ltd. MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. Available at: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Harvard University Environmental Health and Safety. Chemical and Hazardous Waste. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.